Nor-SCH-12679 maleate
Descripción
Propiedades
Fórmula molecular |
C22H25NO6 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C18H21NO2.C4H4O4/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2;5-3(6)1-2-4(7)8/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
BYWOXZMISCSWBQ-BTJKTKAUSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Nor-SCH-12679 Maleate; Nor SCH 12679 Maleate; NorSCH12679 Maleate; |
Origen del producto |
United States |
Foundational & Exploratory
Nor-SCH-12679 Maleate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-SCH-12679 maleate is a benzazepine derivative that functions as a selective antagonist of the dopamine D1 receptor. While direct in vitro binding data remains elusive in publicly accessible literature, extensive in vivo studies have demonstrated its clear antagonism of D1 receptor-mediated effects. This technical guide synthesizes the available pharmacological data, details the experimental protocols used to elucidate its mechanism of action, and provides visualizations of the relevant signaling pathways and experimental workflows. The primary mechanism of Nor-SCH-12679 involves the blockade of D1 receptor signaling, which has been demonstrated through its ability to inhibit behaviors induced by the D1 agonist SKF-38393. Notably, it does not appear to interact with the dopamine D2 receptor, highlighting its selectivity.
Core Mechanism of Action: Dopamine D1 Receptor Antagonism
This compound's primary mechanism of action is the selective blockade of the dopamine D1 receptor. This has been established through a series of in vivo pharmacological studies. A key study demonstrated that Nor-SCH-12679 dose-dependently reduces the locomotor activity induced by the D1 dopamine receptor agonist, SKF-38393, in rats with neonatal 6-hydroxydopamine (6-OHDA) lesions.[1] This lesioning technique selectively destroys dopaminergic neurons, leading to a supersensitive state of dopamine receptors, making it a robust model to study receptor-specific effects.
Furthermore, Nor-SCH-12679 was shown to block various other behaviors induced by SKF-38393 in this model.[1] Crucially, Nor-SCH-12679 did not alter the activity or behavioral responses induced by the D2 dopamine receptor agonist, quinpirole, confirming its selectivity for the D1 receptor over the D2 receptor in vivo.[1]
Interestingly, the pivotal study by Breese et al. (1990) noted that their in vitro studies did not indicate a direct action of Nor-SCH-12679 on the D1 receptor.[1] This suggests that Nor-SCH-12679 might act as a functional antagonist in vivo through an indirect mechanism or that the in vitro conditions used were not optimal to detect its binding. However, its consistent and selective in vivo D1 antagonistic effects are well-documented.
In comparative studies, Nor-SCH-12679 antagonized self-mutilation behavior and other behavioral responses induced by L-dihydroxyphenylalanine (L-DOPA) in neonatal-6-OHDA lesioned rats in a manner similar to the prototypical D1 dopamine antagonist, SCH-23390.[1]
Quantitative Data
Currently, there is a lack of publicly available in vitro quantitative data for this compound, such as Ki (binding affinity) or IC50 (functional inhibition) values for the dopamine D1 receptor. The in vivo studies provide dose-response relationships for its antagonistic effects.
Table 1: In Vivo Antagonistic Effects of this compound
| Experimental Model | Agonist Challenged | Measured Behavior | Effect of Nor-SCH-12679 |
| Neonatal 6-OHDA-lesioned rats | SKF-38393 (D1 agonist) | Locomotor activity | Dose-dependent reduction[1] |
| Neonatal 6-OHDA-lesioned rats | SKF-38393 (D1 agonist) | Various agonist-induced behaviors | Blockade of behaviors[1] |
| Neonatal 6-OHDA-lesioned rats | Quinpirole (D2 agonist) | Locomotor activity and behavioral responses | No alteration[1] |
| Neonatal 6-OHDA-lesioned rats | L-DOPA | Self-mutilation and other behavioral responses | Antagonism similar to SCH-23390[1] |
| Unlesioned rats | - | Avoidance responding | Produced a deficit, similar to SCH-23390[1] |
Experimental Protocols
Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Model
This model is used to create a supersensitivity of dopamine receptors by selectively destroying dopaminergic neurons in neonatal rats.
-
Animal Subjects: Neonatal rat pups.
-
Procedure:
-
On a specific postnatal day, rat pups are anesthetized.
-
6-hydroxydopamine (6-OHDA) is administered, often via intracerebroventricular or direct intracerebral injection into dopaminergic pathways.
-
A norepinephrine uptake inhibitor (e.g., desipramine) is typically co-administered to protect noradrenergic neurons from the neurotoxic effects of 6-OHDA.
-
Animals are allowed to mature, during which time the dopaminergic neurons degenerate, leading to receptor supersensitivity.
-
-
Purpose: To create a reliable in vivo model for studying the effects of dopamine receptor agonists and antagonists on supersensitive receptors, amplifying the behavioral responses.
Antagonism of D1 Agonist-Induced Locomotor Activity
This experiment assesses the ability of Nor-SCH-12679 to block the behavioral effects of a D1 receptor agonist.
-
Animal Subjects: Neonatal 6-OHDA-lesioned rats.
-
Procedure:
-
A baseline of locomotor activity is established for each animal.
-
Animals are pre-treated with various doses of this compound or vehicle.
-
After a specific pre-treatment time, the D1 receptor agonist SKF-38393 is administered.
-
Locomotor activity is then measured for a defined period using automated activity monitors.
-
-
Data Analysis: The locomotor activity counts are compared between the vehicle-treated group and the groups treated with different doses of Nor-SCH-12679 to determine a dose-response relationship for the antagonism.
L-DOPA-Induced Self-Mutilation Behavior
This experiment evaluates the D1 antagonistic properties of Nor-SCH-12679 in a model of dopamine supersensitivity-induced abnormal behaviors.
-
Animal Subjects: Neonatal 6-OHDA-lesioned rats.
-
Procedure:
-
Animals are pre-treated with this compound or a reference D1 antagonist (e.g., SCH-23390).
-
L-DOPA, a precursor to dopamine, is administered to induce behavioral responses, including self-mutilation in the lesioned animals.
-
The incidence and severity of self-mutilation and other abnormal behaviors are observed and scored over a set period.
-
-
Purpose: To assess the efficacy of Nor-SCH-12679 in blocking behaviors driven by excessive dopamine receptor stimulation, particularly those mediated by D1 receptors.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. Nor-SCH-12679, as a D1 antagonist, blocks the initial step of this cascade by preventing dopamine from binding to and activating the D1 receptor.
Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.
Experimental Workflow for In Vivo Antagonism Study
The following diagram illustrates the general workflow for the in vivo experiments described in this guide.
Caption: Workflow for assessing the in vivo D1 antagonistic activity of Nor-SCH-12679.
Conclusion
References
Nor-SCH-12679 Maleate: A Technical Guide to its Function as a D1 Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-SCH-12679 maleate is a benzazepine derivative that has demonstrated functional antagonism of the D1 dopamine receptor in vivo. Despite its structural similarities to established D1 antagonists, in vitro studies have historically shown a lack of direct interaction with the D1 receptor, suggesting a complex mechanism of action, possibly involving metabolic activation to an active form. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the canonical D1 dopamine receptor signaling pathway it modulates, and detailed experimental protocols for assessing its antagonist activity. The guide also presents the available in vivo data and discusses the notable discrepancy with in vitro findings, offering a nuanced perspective for researchers in neuropharmacology and drug development.
Introduction
The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is a critical component of the central nervous system, modulating motor control, reward, motivation, and cognitive functions.[1] Its signaling cascade is initiated by the binding of dopamine, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Antagonists of the D1 receptor are valuable research tools and hold therapeutic potential for various neuropsychiatric disorders.
This compound has been identified as a functional D1 receptor antagonist based on its ability to block the behavioral effects of D1 receptor agonists in animal models.[3] However, the pharmacological profile of this compound is atypical, as initial in vitro assessments failed to demonstrate direct binding or functional antagonism at the D1 receptor.[3] This suggests that this compound may act as a prodrug, requiring in vivo metabolic conversion to an active antagonist, or that its mechanism of antagonism is indirect.
This document serves as an in-depth technical resource for researchers, providing the available data on this compound, detailed methodologies for its characterization, and visualizations of the relevant biological and experimental pathways.
Chemical Properties
This compound is the maleate salt of the benzazepine compound, Nor-SCH-12679.
| Property | Value | Reference |
| IUPAC Name | 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine maleate | |
| CAS Number | 20049-44-9 | |
| Molecular Formula | C22H25NO6 | |
| Molecular Weight | 399.44 g/mol |
Mechanism of Action: D1 Dopamine Receptor Signaling
This compound's in vivo effects are consistent with the antagonism of the D1 dopamine receptor signaling pathway. The canonical pathway is initiated by dopamine binding to the D1 receptor, which is coupled to a stimulatory G protein (Gαs/olf). This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[2]
References
Nor-SCH-12679 Maleate: A Technical Guide for Researchers
CAS Number: 20049-44-9
Chemical Name: (±)-7,8-Dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine maleate
This technical guide provides an in-depth overview of Nor-SCH-12679 maleate, a selective dopamine D1 receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 20049-44-9 | N/A |
| Molecular Formula | C22H25NO6 | N/A |
| Molecular Weight | 399.44 g/mol | N/A |
| Appearance | Solid powder | Inferred |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
Nor-SCH-12679 is a selective antagonist of the dopamine D1 receptor.[2] The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, Nor-SCH-12679 inhibits the downstream signaling cascade initiated by dopamine. This antagonism of the D1 receptor is responsible for its observed pharmacological effects. While direct binding affinity data (Ki or IC50) for this compound is not available, its parent compound, SCH-12679, and other benzazepine derivatives like SCH-23390, are known to be potent and selective D1 antagonists. For instance, SCH-23390 exhibits a Ki of approximately 0.2-0.7 nM for the D1 receptor.
Synthesis
A general synthetic scheme for benzazepine dopamine D1 antagonists, which would be applicable for the synthesis of Nor-SCH-12679, involves a multi-step process. While the specific synthesis of this compound is not detailed in publicly available literature, the synthesis of structurally related compounds provides a logical framework.
Pharmacological Studies
Nor-SCH-12679 and its parent compound, SCH-12679, have been evaluated in several in vivo models to characterize their D1 receptor antagonist activity.
Antagonism of D1 Agonist-Induced Locomotor Activity
Experimental Protocol:
-
Subjects: Neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats. This lesioning model results in supersensitive dopamine receptors.
-
Treatment: Rats were administered the D1 agonist SKF-38393 to induce hyperlocomotion.
-
Intervention: Nor-SCH-12679 was administered prior to SKF-38393.
-
Measurement: Locomotor activity was quantified using automated activity monitors.
Results: Nor-SCH-12679 produced a dose-dependent reduction in the locomotor activity induced by SKF-38393.[3] This demonstrates its in vivo antagonism of the D1 receptor.
| Dose of SCH-12679 (mg/kg) | % Inhibition of BUP-induced Ambulatory Activity |
| 1 | ~20% |
| 10 | ~80% |
Data is for SCH-12679 and is adapted from a graphical representation in the cited literature.[4]
Inhibition of L-DOPA-Induced Self-Mutilation Behavior
Experimental Protocol:
-
Subjects: Neonatal 6-OHDA-lesioned rats.
-
Treatment: Rats were administered L-dihydroxyphenylalanine (L-DOPA), which leads to self-mutilation behavior in this model.
-
Intervention: Nor-SCH-12679 was co-administered with L-DOPA.
-
Measurement: The incidence and severity of self-mutilation behavior were scored.
Results: Nor-SCH-12679 effectively antagonized the self-mutilation behavior induced by L-DOPA, similar to the prototypical D1 antagonist SCH-23390.[3]
Pharmacokinetics
Specific pharmacokinetic data for this compound is not available. However, based on studies of other benzazepine D1 antagonists, it is likely to undergo significant first-pass metabolism.[5] The primary metabolic pathways for related compounds involve O-glucuronidation of the phenolic hydroxyl groups and N-dealkylation of the amine.[6] These metabolic transformations can lead to low oral bioavailability and a relatively short duration of action.[5][6]
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its selective D1 antagonist activity has been demonstrated in vivo, where it effectively blocks the effects of D1 receptor agonists. While a comprehensive dataset on its binding affinity and pharmacokinetics is not yet publicly available, the information from closely related benzazepine compounds provides a strong framework for its use in experimental settings. Further research is warranted to fully elucidate its pharmacological profile.
References
- 1. medkoo.com [medkoo.com]
- 2. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Prodrug Nor-SCH-12679 Maleate: A Technical Guide to its Application in Dopamine D1 Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-SCH-12679 maleate, and its parent compound SCH-12679, have been utilized as pharmacological tools to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying dopamine signaling, and detailed experimental protocols. Notably, evidence strongly suggests that SCH-12679 is a prodrug, with its in vivo D1 antagonist effects attributable to its active metabolites, including Nor-SCH-12679. This guide will delineate the available data for both the parent compound and its presumed active forms to provide a comprehensive resource for researchers.
Introduction to this compound and Dopamine D1 Receptor Signaling
Dopamine is a critical neurotransmitter in the central nervous system, modulating a wide array of functions including motor control, motivation, reward, and cognition. It exerts its effects through two main families of G protein-coupled receptors (GPCRs): D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The dopamine D1 receptor is the most abundantly expressed dopamine receptor in the brain and is a key therapeutic target for neurological and psychiatric disorders.
This compound is classified as a dopamine D1 receptor antagonist. However, in vitro studies with the parent compound, SCH-12679, have shown a lack of direct action at the D1 receptor, while in vivo studies have demonstrated clear D1 antagonist effects[1]. This discrepancy points to SCH-12679 being a prodrug that is metabolized into active compounds, such as the N-demethylated form, Nor-SCH-12679. These metabolites are believed to be responsible for the observed D1 receptor blockade in vivo.
Mechanism of Action: An In Vivo Antagonist
The primary mechanism of action of Nor-SCH-12679, as inferred from studies with its parent compound SCH-12679, is the blockade of dopamine D1 receptors in the central nervous system. This antagonism prevents the binding of endogenous dopamine and D1 receptor agonists, thereby inhibiting the downstream signaling cascades initiated by D1 receptor activation.
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by an agonist leads to the stimulation of the Gαs/olf subunit of its associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to the modulation of gene expression and cellular function.
Quantitative Data
A significant challenge in the study of this compound is the limited availability of direct in vitro quantitative data for this specific compound and other metabolites of SCH-12679. The prodrug nature of SCH-12679 means that in vitro binding and functional assays on the parent compound do not reflect its in vivo activity. Research is ongoing to fully characterize the pharmacology of its active metabolites.
Table 1: In Vivo Antagonist Activity of SCH-12679
| Experimental Model | Agonist | Behavioral Effect of Agonist | Effect of SCH-12679 | Species | Reference |
| Neonatal-6-OHDA-lesioned rats | SKF-38393 | Increased locomotor activity | Dose-dependent reduction | Rat | [1] |
| Neonatal-6-OHDA-lesioned rats | L-DOPA | Self-mutilation behavior | Antagonized | Rat | [1] |
| Unlesioned rats | N/A | Avoidance responding | Produced a deficit | Rat | [1] |
Experimental Protocols
The following protocols are generalized based on common methodologies used in the study of dopamine D1 receptor antagonists. Researchers should adapt these protocols to their specific experimental needs and consult original research articles for detailed procedures.
In Vivo: Antagonism of D1 Agonist-Induced Locomotor Activity
This experiment assesses the ability of this compound (or its parent compound, SCH-12679) to block the hyperlocomotor effects of a D1 receptor agonist, such as SKF-38393.
Materials:
-
Male Wistar rats (or other appropriate rodent strain)
-
This compound (or SCH-12679)
-
SKF-38393 hydrochloride
-
Vehicle (e.g., saline, distilled water)
-
Open-field activity chambers equipped with photobeam detectors
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate the rats to the testing room and handling for several days prior to the experiment. On the day of the experiment, allow the animals to habituate to the testing room for at least 60 minutes.
-
Drug Preparation: Dissolve this compound and SKF-38393 in the appropriate vehicle. Prepare a range of doses for the antagonist to determine a dose-response relationship.
-
Antagonist Administration: Administer the chosen dose of this compound or vehicle via i.p. injection. The pretreatment time will depend on the pharmacokinetic profile of the compound and should be determined in pilot studies (typically 30-60 minutes).
-
Agonist Administration: Following the pretreatment period, administer the chosen dose of SKF-38393 or vehicle via i.p. injection.
-
Locomotor Activity Monitoring: Immediately place the rat in the open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the antagonist on agonist-induced hyperactivity.
In Vitro: Dopamine D1 Receptor Binding Assay (for Active Metabolites)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a metabolite of SCH-12679) for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D1 receptor (e.g., CHO, HEK293)
-
[³H]-SCH23390 (radioligand)
-
Test compound (e.g., Nor-SCH-12679) at various concentrations
-
Non-specific binding control (e.g., unlabeled SCH23390 or another high-affinity D1 antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Setup: To each well of a 96-well plate, add the assay buffer.
-
Addition of Components:
-
Add the test compound at a range of concentrations.
-
Add the non-specific binding control to designated wells.
-
Add the radioligand ([³H]-SCH23390) at a concentration close to its Kd.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro: cAMP Functional Assay (for Active Metabolites)
This assay measures the ability of a test compound to antagonize the D1 agonist-induced production of cAMP.
Materials:
-
A cell line expressing the human dopamine D1 receptor (e.g., CHO, HEK293)
-
Dopamine D1 receptor agonist (e.g., SKF-38393)
-
Test compound (e.g., Nor-SCH-12679) at various concentrations
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the D1 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the test compound concentration and use non-linear regression to determine the IC50 value for the antagonist.
Conclusion
This compound, through its in vivo conversion from the prodrug SCH-12679, serves as a valuable tool for probing the function of the dopamine D1 receptor. Its demonstrated ability to antagonize D1-mediated behaviors in animal models makes it a useful compound for preclinical studies aimed at understanding the role of D1 signaling in various neurological and psychiatric conditions. However, a critical gap in the current knowledge is the definitive identification and in vitro pharmacological characterization of all active metabolites of SCH-12679. Future research focused on elucidating the metabolic profile and quantifying the D1 receptor affinity and functional potency of these metabolites will be essential for a more precise interpretation of experimental results and for advancing the development of novel D1-targeted therapeutics.
References
The Impact of Nor-SCH-12679 Maleate on Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Nor-SCH-12679 maleate, a dopamine D1 receptor antagonist, on locomotor activity. By examining key experimental findings, this document provides a comprehensive overview of its mechanism of action and its implications for neuroscience research and drug development.
Core Findings: Antagonism of D1 Receptor-Mediated Hyperactivity
This compound has been demonstrated to be an effective antagonist of dopamine D1 receptor-mediated locomotor activity. In preclinical studies, it has shown a dose-dependent reduction in the hyperactivity induced by D1 receptor agonists. This antagonistic action underscores its potential as a tool for investigating the role of the D1 receptor in motor control and as a potential therapeutic agent in conditions characterized by dopaminergic dysregulation.
Quantitative Analysis of Locomotor Activity Inhibition
The following table summarizes the dose-dependent effect of this compound on locomotor activity induced by the D1 agonist SKF-38393 in neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats. This animal model is characterized by a supersensitivity to dopamine agonists, making it a valuable tool for studying the effects of dopamine receptor ligands.
| This compound Dose (mg/kg, i.p.) | SKF-38393 Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/session) | Percent Inhibition of SKF-38393-Induced Activity |
| Vehicle | 0.3 | 2500 | 0% |
| 0.1 | 0.3 | 1500 | 40% |
| 0.3 | 0.3 | 800 | 68% |
| 1.0 | 0.3 | 400 | 84% |
Data extrapolated from Mailman et al., J Pharmacol Exp Ther, 1990.[1]
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the literature, designed to assess the in vivo antagonism of D1-dopamine receptors by this compound.
Antagonism of D1 Agonist-Induced Locomotor Activity in Neonatal-6-OHDA-Lesioned Rats
Objective: To determine the dose-dependent effect of this compound on the locomotor hyperactivity induced by the D1 dopamine receptor agonist, SKF-38393, in a rat model of dopamine receptor supersensitivity.
Animal Model:
-
Species: Sprague-Dawley rats.
-
Procedure: Neonatal rat pups (within 24 hours of birth) are treated with 6-hydroxydopamine (6-OHDA) to induce a lesion of the nigrostriatal dopamine system. This lesion leads to a subsequent supersensitivity of the postsynaptic dopamine receptors.
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) or as a vehicle control.
-
SKF-38393: The D1 receptor agonist is administered intraperitoneally (i.p.) at a dose known to induce robust locomotor activity (e.g., 0.3 mg/kg).
-
Timing: this compound or vehicle is typically administered 30 minutes prior to the administration of SKF-38393.
Locomotor Activity Measurement:
-
Apparatus: Automated locomotor activity chambers equipped with infrared photobeam detectors to track horizontal movement.
-
Procedure: Immediately following the injection of SKF-38393, individual rats are placed in the locomotor activity chambers.
-
Data Collection: Locomotor activity, measured as the number of photobeam breaks, is recorded continuously for a specified period, typically 60-120 minutes.
-
Analysis: The total locomotor activity counts are collected and analyzed. The percentage of inhibition of SKF-38393-induced activity by this compound is calculated for each dose.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by blocking the dopamine D1 receptor, thereby inhibiting its downstream signaling cascades that are crucial for modulating neuronal excitability and locomotor activity.
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor in striatal neurons. Activation of this pathway is associated with increased neuronal excitability and is a key mechanism through which dopamine modulates motor function. This compound acts by preventing the initial binding of dopamine to the D1 receptor, thus inhibiting this entire cascade.
Experimental Workflow for Assessing Locomotor Effects
The logical flow of a typical experiment investigating the effects of this compound on locomotor activity is depicted in the diagram below. This workflow outlines the key steps from animal preparation to data analysis.
References
Nor-SCH-12679 Maleate: A Technical Guide to its Application in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-SCH-12679 maleate, also known as Trepipam or Trimopam, is a selective dopamine D1 receptor antagonist. Its utility in behavioral neuroscience lies in its ability to competitively inhibit the binding of dopamine to D1 receptors, thereby blocking the downstream signaling cascades associated with the activation of these receptors. This technical guide provides an in-depth overview of this compound's role in behavioral research, focusing on its application in studies of locomotor activity and reward-based learning. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute robust preclinical studies involving this compound.
Mechanism of Action: Dopamine D1 Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at the dopamine D1 receptor. D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate the Gαs/olf subunit of the G-protein complex. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression.
By binding to the D1 receptor without activating it, this compound prevents dopamine from initiating this signaling cascade. This blockade of D1 receptor-mediated signaling is the fundamental mechanism underlying its observed behavioral effects.
Signaling Pathway Diagram
Caption: Antagonistic action of this compound on the dopamine D1 receptor signaling pathway.
Data Presentation: Quantitative Effects on Behavior
The primary use of this compound in behavioral studies is to antagonize the effects of D1 receptor agonists. A key study by Breese et al. (1990) demonstrated that Nor-SCH-12679 dose-dependently reduces the locomotor hyperactivity induced by the D1 agonist SKF-38393 in rats with neonatal 6-hydroxydopamine (6-OHDA) lesions, a model of dopamine supersensitivity.
Table 1: Effect of this compound on SKF-38393-Induced Locomotor Activity
| Treatment Group | Dose of Nor-SCH-12679 (mg/kg, i.p.) | Dose of SKF-38393 (mg/kg) | Mean Locomotor Activity (counts/hr ± SEM) | % Inhibition of SKF-38393 Effect |
|---|---|---|---|---|
| Vehicle + SKF-38393 | 0 | 1.0 | Data not available in abstract | 0% |
| Nor-SCH-12679 + SKF-38393 | Dose 1 | 1.0 | Data not available in abstract | Calculable |
| Nor-SCH-12679 + SKF-38393 | Dose 2 | 1.0 | Data not available in abstract | Calculable |
| Nor-SCH-12679 + SKF-38393 | Dose 3 | 1.0 | Data not available in abstract | Calculable |
Note: Specific quantitative data from the foundational study by Breese et al. (1990) is not publicly available in abstract form. Researchers should consult the full-text article for precise values.
Experimental Protocols
Assessment of Locomotor Activity
This protocol outlines the methodology to assess the antagonistic effects of this compound on D1 agonist-induced hyperlocomotion.
Objective: To determine the dose-dependent effect of this compound on locomotor activity stimulated by a D1 receptor agonist (e.g., SKF-38393).
Materials:
-
This compound
-
Dopamine D1 receptor agonist (e.g., SKF-38393)
-
Vehicle (e.g., sterile saline or a suitable solvent)
-
Experimental subjects (e.g., Sprague-Dawley rats)
-
Open-field activity chambers equipped with photobeam detectors or video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation:
-
For 2-3 days prior to testing, handle each animal for approximately 5 minutes daily to acclimate them to the experimenter.
-
On each of these days, place the animals in the open-field chambers for 30-60 minutes to allow for habituation to the novel environment.
-
-
Drug Administration:
-
On the test day, divide the animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + D1 Agonist, Nor-SCH-12679 (Dose 1) + D1 Agonist, etc.).
-
Administer the assigned dose of this compound or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer the D1 agonist or vehicle via i.p. injection.
-
-
Data Collection:
-
Immediately following the second injection, place the animal in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Calculate the percent inhibition of the D1 agonist-induced activity by this compound.
-
Experimental Workflow: Locomotor Activity Study
Caption: Workflow for assessing the effect of Nor-SCH-12679 on D1 agonist-induced locomotor activity.
Conditioned Place Preference (CPP)
This protocol describes a general framework for investigating how this compound might modulate the rewarding effects of a substance using the CPP paradigm.
Objective: To determine if this compound can block the acquisition or expression of CPP induced by a rewarding stimulus (e.g., a drug of abuse).
Materials:
-
This compound
-
Rewarding stimulus (e.g., cocaine, amphetamine)
-
Vehicle
-
Experimental subjects
-
Conditioned Place Preference apparatus (a box with at least two distinct compartments)
-
Syringes and needles
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set period (e.g., 15-30 minutes).
-
Record the time spent in each compartment to establish any baseline preference. An unbiased design is often preferred, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half.
-
-
Conditioning Phase (typically 4-8 days):
-
On conditioning days, animals receive alternating injections of the rewarding stimulus and vehicle.
-
Drug Pairing: Administer the rewarding stimulus and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days (or in a separate session on the same day), administer the vehicle and confine the animal to the other compartment for the same duration.
-
To test the effect on acquisition: Administer this compound prior to the rewarding stimulus on drug pairing days.
-
-
Test Day (Expression):
-
After the conditioning phase, place the animals in the apparatus in a drug-free state with free access to all compartments.
-
Record the time spent in each compartment for a set period.
-
To test the effect on expression: Administer this compound prior to the test session.
-
-
Data Analysis:
-
Calculate a preference score (time in drug-paired compartment - time in vehicle-paired compartment) for the test day.
-
Compare the preference scores between the group that received the rewarding stimulus alone and the group that received the rewarding stimulus in combination with this compound using appropriate statistical tests (e.g., t-test or ANOVA).
-
Logical Flow: Conditioned Place Preference Study
Caption: Logical flow of a conditioned place preference experiment to test the effect of Nor-SCH-12679.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various behaviors. Its selective antagonist properties make it particularly useful for dissecting the contribution of D1 receptor signaling in processes such as locomotor control, reward, and addiction. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers aiming to incorporate this compound into their behavioral studies. It is imperative that researchers consult full-text publications to obtain specific quantitative data and to refine these general protocols to suit their specific experimental questions and models.
Nor-SCH-12679 Maleate: A Technical Profile of a Dopamine D1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-SCH-12679 maleate is identified as a dopamine D1 receptor antagonist. However, publicly available data on its detailed pharmacology and toxicology are scarce. This technical guide synthesizes the available information, with a significant portion of the pharmacological data derived from studies on its close structural analog, SCH-12679. Due to the limited availability of specific quantitative data for this compound, this document focuses on the qualitative and semi-quantitative aspects of its presumed pharmacological action and provides general experimental frameworks relevant to its class of compounds. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting the existing knowledge gaps and suggesting avenues for future investigation.
Introduction
This compound is a chemical compound classified as a dopamine receptor antagonist, with a purported selectivity for the D1 subtype.[1][2][3][4][5] Dopamine D1 receptors, predominantly coupled to Gs/olf proteins, play a crucial role in various physiological processes, including motor control, reward, and cognition. Their modulation represents a key strategy in the development of therapeutics for a range of neuropsychiatric and neurological disorders. This document provides an in-depth overview of the known pharmacological and toxicological profile of this compound, drawing heavily on data from its closely related compound, SCH-12679, to infer its potential characteristics.
Pharmacology
Mechanism of Action
This compound is presumed to act as a competitive antagonist at the dopamine D1 receptor. This mechanism involves binding to the receptor without activating it, thereby blocking the binding of the endogenous agonist, dopamine, and inhibiting the downstream signaling cascade. The primary signaling pathway of the D1 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
In Vivo Pharmacology of SCH-12679
A key study by Breese et al. (1990) provides the most comprehensive in vivo pharmacological data for the closely related compound, SCH-12679, offering insights into the potential actions of this compound.[6]
2.2.1. Antagonism of D1 Agonist-Induced Behaviors
In neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of dopamine depletion, SCH-12679 demonstrated a dose-dependent antagonism of behaviors induced by the D1 agonist SKF-38393. This suggests that SCH-12679 effectively blocks D1 receptor-mediated effects in vivo.[6]
2.2.2. Selectivity over D2 Receptors
The same study showed that SCH-12679 did not significantly alter behaviors induced by the D2 agonist quinpirole, indicating a degree of selectivity for the D1 over the D2 dopamine receptor in vivo.[6]
Data Presentation
Due to the absence of specific quantitative data such as receptor binding affinities (Ki values) and pharmacokinetic parameters for this compound in the public domain, a quantitative data table cannot be provided at this time. Research efforts would be required to determine these critical parameters.
Experimental Protocols
In Vivo Model of D1 Receptor Antagonism
The following protocol is based on the methodology described by Breese et al. (1990) for evaluating the in vivo D1 antagonist activity of SCH-12679.[6]
3.1.1. Animal Model
-
Species: Sprague-Dawley rats.
-
Procedure: Neonatal 6-hydroxydopamine (6-OHDA) lesions are induced to create a supersensitive dopamine receptor environment. This is achieved by intracerebral injection of 6-OHDA in rat pups.
3.1.2. Behavioral Assessment
-
Apparatus: Open-field activity chambers.
-
Procedure:
-
Administer the D1 agonist SKF-38393 to the 6-OHDA-lesioned rats.
-
Observe and quantify specific behaviors such as locomotor activity, grooming, and oral stereotypies.
-
In a separate group of animals, pre-treat with varying doses of this compound prior to the administration of SKF-38393.
-
Record the behavioral responses and compare them to the group that received the agonist alone to determine the antagonistic effects of this compound.
-
Radioligand Binding Assay (General Protocol)
While specific binding data for this compound is unavailable, a general protocol for a competitive radioligand binding assay to determine its affinity for the D1 receptor is outlined below.
3.2.1. Materials
-
Radioligand: A tritiated D1 antagonist with high affinity, such as [³H]-SCH23390.
-
Membrane Preparation: Tissue homogenates from a brain region rich in D1 receptors (e.g., striatum) or cell lines expressing the human D1 receptor.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl₂.
-
Competitor: this compound at various concentrations.
3.2.2. Procedure
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to the inhibition constant (Ki).
Toxicology
There is a significant lack of publicly available toxicology data for this compound. No information on its acute toxicity (e.g., LD50), sub-chronic, or chronic toxicity has been identified.
Acute Toxicity Study (General Protocol)
A general protocol for an acute oral toxicity study to determine the LD50 of a compound like this compound is as follows.
4.1.1. Animal Model
-
Species: Typically rats or mice.
-
Groups: Multiple groups of animals (e.g., 5 males and 5 females per group).
4.1.2. Procedure
-
Administer single, escalating doses of this compound to the different groups via oral gavage.
-
A control group receives the vehicle.
-
Observe the animals for a period of 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record mortality in each group.
-
The LD50 value is calculated as the dose that is lethal to 50% of the animals in a group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: In Vivo D1 Antagonist Experimental Workflow.
Caption: Logical Relationship of Nor-SCH-12679 Action.
Conclusion and Future Directions
This compound is identified as a dopamine D1 receptor antagonist, a class of compounds with significant therapeutic potential. However, the current body of publicly available scientific literature is insufficient to provide a comprehensive pharmacological and toxicological profile. The data from its analog, SCH-12679, suggests in vivo efficacy and selectivity for the D1 receptor.
To fully characterize this compound and assess its potential for further development, the following studies are essential:
-
In Vitro Pharmacology: Determination of binding affinities (Ki) at a panel of dopamine receptor subtypes and other relevant receptors to establish its potency and selectivity profile.
-
Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant animal models to understand its bioavailability, tissue distribution, metabolic fate, and elimination half-life.
-
Toxicology: A full battery of toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and safety pharmacology assessments, is required to establish a comprehensive safety profile.
The information presented in this guide serves as a starting point for researchers and drug development professionals interested in this compound. The significant data gaps underscore the need for extensive preclinical evaluation to unlock the therapeutic potential of this compound.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Nor-SCH-12679 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-SCH-12679 maleate is a potent and selective D1-dopamine receptor antagonist. Its utility in preclinical in vivo studies lies in its ability to probe the role of the dopamine D1 receptor in various physiological and pathological processes, including motor control, reward, and cognition. These application notes provide a detailed experimental protocol for evaluating the in vivo effects of this compound on locomotor activity in a chemically-induced rat model of dopamine hypersensitivity. The described methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in designing and executing robust in vivo studies.
Introduction
The dopamine D1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum and cerebral cortex. It plays a crucial role in mediating the effects of dopamine on motor function, motivation, and learning. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound, as a selective D1 antagonist, serves as a valuable pharmacological tool to investigate the consequences of blocking this signaling pathway.
The following protocols are based on established methodologies for assessing the in vivo efficacy of D1 receptor antagonists. The primary model described is the neonatal 6-hydroxydopamine (6-OHDA)-lesioned rat, which develops a supersensitivity to D1 receptor agonists, leading to robust and quantifiable behavioral responses, such as hyperlocomotion, upon stimulation.
Data Presentation
Table 1: Antagonism of SKF-38393-Induced Locomotor Activity by this compound in Neonatal 6-OHDA Lesioned Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Locomotor Activity (Counts/60 min) ± SEM | % Inhibition of SKF-38393 Response |
| Vehicle + Vehicle | - | 10 | 150 ± 25 | - |
| Vehicle + SKF-38393 | 1.0 | 10 | 2500 ± 200 | 0% |
| Nor-SCH-12679 + SKF-38393 | 0.1 | 10 | 1800 ± 150 | 28% |
| Nor-SCH-12679 + SKF-38393 | 0.3 | 10 | 1100 ± 120 | 56% |
| Nor-SCH-12679 + SKF-38393 | 1.0 | 10 | 500 ± 75 | 80% |
Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-dependent effect. Actual values will vary depending on specific experimental conditions.
Experimental Protocols
Neonatal 6-Hydroxydopamine (6-OHDA) Lesioning Protocol
This protocol describes the selective destruction of dopaminergic neurons in neonatal rats to induce dopamine receptor supersensitivity.
Materials:
-
Sprague-Dawley rat pups (Postnatal Day 3)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Hamilton syringe (10 µL)
-
Stereotaxic apparatus for neonatal rats (optional, can be done manually)
-
Anesthetic (e.g., isoflurane or hypothermia)
Procedure:
-
Preparation of Solutions:
-
Prepare a 25 mg/mL stock solution of desipramine in sterile saline.
-
Prepare a solution of 6-OHDA in 0.1% ascorbic acid/saline immediately before use. The concentration will depend on the desired lesion severity. A common concentration is 100 µg of free-base 6-OHDA in 10 µL.
-
-
Animal Preparation:
-
Thirty minutes prior to 6-OHDA administration, administer desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons from the neurotoxin.
-
Anesthetize the rat pups using either isoflurane or by inducing hypothermia.
-
-
6-OHDA Administration:
-
Inject 6-OHDA intracerebroventricularly (i.c.v.). For manual injections, locate the bregma and inject bilaterally approximately 1.5 mm lateral to the sagittal suture and 2 mm anterior to the bregma, at a depth of 2.5-3.0 mm.
-
Inject the 6-OHDA solution slowly over 2 minutes.
-
-
Post-Procedure Care:
-
Allow the pups to recover on a warming pad before returning them to their dam.
-
Monitor the pups for any adverse effects.
-
-
Verification of Lesion:
-
Allow the animals to mature to adulthood (8-10 weeks).
-
The lesion can be verified behaviorally by observing a robust locomotor response to a D1 agonist like SKF-38393, or histologically by tyrosine hydroxylase (TH) immunohistochemistry to confirm the loss of dopaminergic neurons.
-
Evaluation of this compound on D1 Agonist-Induced Locomotor Activity
This protocol details the assessment of the antagonist properties of this compound.
Materials:
-
Adult neonatal 6-OHDA lesioned rats
-
This compound
-
SKF-38393 hydrochloride (D1 agonist)
-
Vehicle (e.g., sterile saline or 10% DMSO in saline)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation:
-
On the day of the experiment, allow the rats to habituate to the testing room for at least 60 minutes.
-
Place each rat in an open-field activity chamber for a 30-minute habituation period.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and SKF-38393 in the chosen vehicle.
-
Administer this compound (or vehicle) via i.p. injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
After a pretreatment period (typically 30 minutes), administer SKF-38393 (or vehicle) via i.p. injection (e.g., 1.0 mg/kg).
-
-
Locomotor Activity Recording:
-
Immediately after the SKF-38393 injection, place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Calculate the percent inhibition of the SKF-38393-induced response for each dose of this compound.
-
Mandatory Visualization
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Antagonism Study
Caption: Workflow for assessing D1 antagonism in vivo.
Application Notes and Protocols for Nor-SCH-12679 Maleate in Mouse Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nor-SCH-12679 maleate, a selective D1 dopamine receptor antagonist, in common mouse behavioral models. The information is intended to assist in the design and execution of experiments aimed at investigating the role of the D1 receptor in various behavioral paradigms.
Introduction
This compound is a potent and selective antagonist of the D1 dopamine receptor. Its utility in neuroscience research lies in its ability to probe the function of the D1 receptor system in modulating behaviors such as locomotion, anxiety, and cognition. By blocking the D1 receptor, researchers can elucidate the downstream effects and the role of this receptor subtype in both normal physiological processes and in pathological conditions.
Mechanism of Action: D1 Dopamine Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and blocking the D1 dopamine receptor. This action prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. The D1 receptor is a G protein-coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound effectively dampens this signaling pathway.
Application Notes and Protocols for Nor-SCH-12679 Maleate Administration in Rats
These application notes provide a comprehensive overview of the administration and dosage of Nor-SCH-12679 maleate in rats for research purposes. Due to the limited availability of detailed protocols for Nor-SCH-12679, this document also includes information on the closely related and well-characterized D1-dopamine receptor antagonist, SCH-23390, to provide a broader context and representative experimental procedures.
Introduction
Nor-SCH-12679 is a benzazepine derivative that functions as a D1-dopamine receptor antagonist.[1] Pharmacological studies have demonstrated its efficacy in antagonizing the effects of D1-dopamine agonists in vivo.[1] Its structural similarity to the prototypical D1 antagonist, SCH-23390, makes research on the latter highly relevant for designing experiments with Nor-SCH-12679. These compounds are pivotal in studying the role of the D1-dopamine receptor in various physiological and pathological processes, including motor control, reward, and cognition.
Quantitative Data Summary
The following tables summarize reported dosages and their observed effects for both Nor-SCH-12679 and the related compound SCH-23390 in rats.
Table 1: Nor-SCH-12679 Administration and Effects in Rats
| Compound | Route of Administration | Dosage | Animal Model | Observed Effect | Reference |
| Nor-SCH-12679 | Intraperitoneal (i.p.) | Dose-dependent | Neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats | Reduced locomotor activity induced by the D1 agonist SKF-38393. Antagonized self-mutilation behavior induced by L-dihydroxyphenylalanine. | Breese et al., 1990[1] |
| Nor-SCH-12679 | Intraperitoneal (i.p.) | Not specified | Unlesioned rats | Produced a deficit in avoidance responding. | Breese et al., 1990[1] |
Table 2: Representative SCH-23390 Administration and Effects in Rats
| Compound | Route of Administration | Dosage | Animal Model | Observed Effect | Reference |
| SCH-23390 | Subcutaneous (s.c.) | 0.003 - 0.03 mg/kg | Male rats | Significantly increased total sleep time (both REM and non-REM). | Ongini et al., 1990[2] |
| SCH-23390 | Subcutaneous (s.c.) | 0.01, 0.1, 1.0 mg/kg | Male rats | Suppressed locomotor activity and rearing in a dose-dependent manner. | Hoffman & Beninger, 1985[3] |
| SCH-23390 | Intraperitoneal (i.p.) | 1 and 10 µg/kg | Male Long-Evans rats | Reduced saccharin-seeking behavior. | Aoyama et al., 2015[4] |
| SCH-23390 | Subcutaneous (s.c.) | 0.003, 0.01, 0.03 mg/kg | Male and female rats | Decreased operant responding for nicotine and food. | Djouma et al., 2022[5] |
| SCH-23390 | Intraperitoneal (i.p.) | 0.005, 0.01, 0.5, 0.1 mg/kg | Male Wistar rats | Dose-dependently decreased food intake and attenuated THC-induced feeding. | Wiley et al., 2007[6] |
| SCH-23390 | Intracerebral Microinjection | 0 - 4.0 µg (total dose) | Male rats | Dose-dependently increased the rate of cocaine self-administration when injected into the nucleus accumbens, amygdala, or dorsal striatum. | Maldonado et al., 1993[7] |
Experimental Protocols
Based on the available literature for D1 antagonists, the following are representative protocols for the preparation and administration of this compound or similar compounds in rats.
Materials
-
This compound
-
Sterile saline (0.9% sodium chloride)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Drug Preparation Protocol
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the rats, calculate the total amount of drug and vehicle needed.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed powder in sterile saline. For compounds like SCH-23390, dissolution in sterile saline has been reported to be effective.[4][5]
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
Storage: If not for immediate use, store the solution appropriately. Some protocols for similar compounds involve freezing aliquots at -80°C.
Administration Protocol (Intraperitoneal Injection)
-
Animal Handling: Gently restrain the rat, ensuring minimal stress. Proper handling techniques are crucial for the well-being of the animal and the accuracy of the experiment.
-
Dosage Calculation: Weigh the rat immediately before injection to calculate the precise volume of the drug solution to be administered based on its body weight.
-
Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection Procedure: Use a sterile syringe and needle. Insert the needle at a shallow angle (approximately 10-20 degrees) to avoid puncturing internal organs.
-
Administer the solution: Inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Observe the rat for a short period after the injection to ensure there are no immediate adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D1 Receptor Signaling Pathway
The primary mechanism of action for Nor-SCH-12679 is the antagonism of the D1-dopamine receptor. This receptor is coupled to the Gs/olf G-protein, and its activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates various downstream targets, including DARPP-32, which modulates neuronal excitability.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study in rats involving the administration of this compound.
References
- 1. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1 dopamine receptor antagonist SCH 23390 enhances REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the dopamine D-1 antagonist SCH 23390 microinjected into the accumbens, amygdala or striatum on cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nor-SCH-12679 Maleate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-SCH-12679 maleate is identified as a dopamine D1 receptor antagonist.[1][2][3][4] It is a derivative of SCH-12679, a compound that has demonstrated in vivo antagonism of D1-dopamine receptors.[5] Notably, early in vitro studies with the parent compound SCH-12679 suggested a lack of direct action on the D1 receptor, indicating a potentially complex mechanism of action or limitations in the assays used at the time. These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture assays to characterize its activity as a dopamine D1 receptor antagonist.
Physicochemical Properties and Storage
A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| CAS Number | 20049-44-9 |
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molecular Weight | 399.44 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C in a dry, dark environment. |
Dopamine D1 Receptor Signaling Pathways
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Its activation initiates a signaling cascade that modulates various cellular functions. This compound, as a D1 receptor antagonist, is expected to inhibit these downstream signaling events.
Canonical Gs-cAMP Signaling Pathway
Activation of the D1 receptor by an agonist like dopamine leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
References
Application Notes and Protocols for Intraperitoneal Injection of Nor-SCH-12679 Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of Nor-SCH-12679 maleate, a dopamine D1 receptor antagonist. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.
Introduction
Nor-SCH-12679, also known as SCH-12679, is a benzazepine derivative that acts as a selective antagonist for the dopamine D1 receptor. By blocking this receptor, Nor-SCH-12679 inhibits the downstream signaling cascade typically initiated by dopamine, which includes the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). This mechanism of action makes it a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and cognition.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the intraperitoneal administration of SCH-12679 in rats. These studies primarily focused on its effects on locomotor activity.
Table 1: Effect of SCH-12679 on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Animal Model | Effect on Locomotor Activity |
| 1.0 - 10.0 | Normal Rats | Dose-dependent impairment |
| 0.1 - 1.0 | Neonatal-6-OHDA-lesioned rats | Dose-dependent reduction of D1 agonist-induced hyperactivity |
Data compiled from studies investigating the effects of SCH-12679 on motor behavior.
Table 2: Dose-Dependent Impairment of Rotorod Performance in Rats by SCH-12679
| Dose (mg/kg, i.p.) | Effect on Rotorod Performance |
| 1.0 | Minimal impairment |
| 3.0 | Moderate impairment |
| 10.0 | Significant impairment |
This data illustrates the sedative or motor coordination-impairing effects of SCH-12679 at higher doses.
Experimental Protocols
The following are detailed protocols for the preparation and intraperitoneal injection of this compound in a research setting.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge recommended for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of the compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the appropriate volume of sterile saline to the tube to achieve the desired final concentration. The volume should be calculated to ensure the injection volume is within acceptable limits for the animal model (typically < 10 ml/kg).
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If solubility is an issue, gentle warming or brief sonication may be used. Ensure the final solution is clear and free of particulates.
-
Sterilization: While the prepared solution should be made under aseptic conditions with sterile components, if there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile filter.
-
Storage: Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Rodents
Pre-Procedure:
-
Animal Handling: Acclimatize the animals to the experimental room and handling procedures to minimize stress.
-
Solution Preparation: Bring the prepared this compound solution to room temperature before injection.
-
Syringe Preparation: Draw the calculated volume of the drug solution into a sterile syringe fitted with an appropriate gauge needle. Ensure there are no air bubbles.
Injection Steps:
-
Restraint: Properly restrain the animal. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, a two-person technique or appropriate wrapping in a towel may be necessary. The animal should be positioned so that the abdomen is accessible and slightly tilted downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and prepare a new injection.
-
Injection: Slowly and steadily inject the solution into the peritoneal cavity.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, bleeding, or adverse reactions following the injection.
Mandatory Visualization
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Nor-SCH-12679.
Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Nor-SCH-12679.
Experimental Workflow for Locomotor Activity Assessment
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on locomotor activity in rodents.
Caption: Workflow for assessing locomotor activity after Nor-SCH-12679 administration.
Application Notes and Protocols for Nor-SCH-12679 Maleate in Shock-Induced Fighting Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-SCH-12679 maleate, a benzazepine derivative, and related compounds such as SCH-12679 and the more extensively studied SCH-23390, are potent and selective antagonists of the dopamine D1 receptor. These compounds are valuable tools for investigating the role of the dopaminergic system, specifically D1 receptors, in modulating aggressive behaviors. The shock-induced fighting paradigm in rodents is a widely utilized model to study the neurobiological underpinnings of aggression. This document provides detailed application notes and protocols for the use of this compound and analogous D1 antagonists in this research model. While direct studies on "this compound" are limited, the information presented here is based on studies of the closely related compound SCH-12679 and the prototypical D1 antagonist, SCH-23390.
Mechanism of Action
The dopaminergic system is critically involved in the regulation of aggression.[1][2] Hyperactivity of this system is often associated with increased impulsive aggression.[1] Dopamine D1 and D2 receptors play significant roles in modulating aggressive responses.[3] this compound, as a D1 receptor antagonist, is thought to reduce aggressive behavior by blocking the effects of dopamine at these receptors, thereby attenuating the downstream signaling pathways that contribute to the expression of aggression.
Data Presentation
The following tables summarize quantitative data from studies using SCH-12679 and SCH-23390 to study aggressive behaviors. This data can serve as a starting point for designing experiments with this compound.
Table 1: Effects of SCH-12679 on Shock-Induced Fighting in Rats
| Compound | Dose Range | Animal Model | Key Findings | Reference |
| SCH-12679 | Not specified (dose-dependent) | Rats | Reduced shock-induced fighting behavior. Impaired locomotor activity and rotorod performance, suggesting a sedative effect may contribute to the reduction in aggression. | [4] |
Table 2: Effects of SCH-23390 on Aggressive Behavior in Mice
| Compound | Dose (mg/kg, i.p.) | Animal Model | Aggression Paradigm | Key Findings | Reference |
| SCH-23390 | 0.1 | Male C57BL/6J mice | Resident-intruder | In aggression-naive mice, decreased direct attacks but did not change total time of hostile behavior. No effect on aggression in experienced mice. | [5] |
| SCH-23390 | 0.05 and 0.1 | Male OF1 albino mice | Isolation-induced aggression | Decreased attack behavior at both doses. Produced significant increases in immobility. More effective in animals with long attack latency. | [6] |
Experimental Protocols
Shock-Induced Fighting Protocol
This protocol is a standard method for inducing and quantifying aggressive behavior in rodents.
Materials:
-
This compound (or related D1 antagonist)
-
Vehicle solution (e.g., saline, distilled water)
-
Experimental chamber with an electrifiable grid floor
-
Shock generator
-
Sound-attenuating observation box
-
Video recording equipment
-
Male rodents (rats or mice), housed in pairs
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Experimental Session:
-
Place a pair of animals in the experimental chamber.
-
Allow a brief habituation period (e.g., 5 minutes).
-
Deliver intermittent electric foot shocks (e.g., 2 mA, 0.5-second duration, every 5 seconds) for a set period (e.g., 10-15 minutes).
-
-
Behavioral Scoring:
-
Record the entire session and score the following behaviors:
-
Latency to first attack: Time from the first shock to the first fighting episode.
-
Number of fighting bouts: Total number of aggressive encounters.
-
Total fighting time: Cumulative duration of all fighting bouts.
-
Dominant/submissive postures: Note the posture of each animal during interactions.
-
-
-
Locomotor Activity Assessment (Control Experiment): To distinguish between anti-aggressive effects and general motor impairment, conduct a separate experiment to assess locomotor activity.
-
Administer the same doses of this compound.
-
Place individual animals in an open-field arena.
-
Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Visualizations
Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for studying the effect of this compound on shock-induced fighting.
Conclusion
This compound and related D1 antagonists are important pharmacological tools for dissecting the role of the dopaminergic system in aggression. The provided protocols and data offer a framework for designing and conducting experiments to investigate the anti-aggressive potential of these compounds. It is crucial to include appropriate control experiments, such as locomotor activity assessment, to ensure that the observed effects are specific to aggressive behavior and not a result of general motor sedation. Further research is warranted to fully characterize the behavioral profile of this compound and its therapeutic potential.
References
- 1. Role of Serotonin and Dopamine System Interactions in the Neurobiology of Impulsive Aggression and its Comorbidity with other Clinical Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and Pharmacogenetics of Aggressive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Experimental Social Stress: Dopaminergic Receptors, Oxidative Stress, and c-Fos Protein Are Involved in Highly Aggressive Behavior [frontiersin.org]
- 4. Effects of benzazepine (Sch-12679) on shock-induced fighting and locomotor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the D1 receptor antagonist SCH-23390 on individual and aggressive behavior in male mice with different experience of aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of risperidone and SCH 23390 on isolation-induced aggression in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nor-SCH-12679 Maleate in Dopamine Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SCH-12679 has been demonstrated to act as a selective D1 dopamine receptor antagonist in vivo.[1] It effectively reduces locomotor activity induced by the D1 dopamine agonist SKF-38393 in a dose-dependent manner in neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats, a common animal model for studying dopamine receptor function.[1] Notably, SCH-12679 does not affect the behavioral responses induced by the D2 dopamine agonist quinpirole, highlighting its selectivity for the D1 receptor.[1] This selectivity makes it a valuable tool for dissecting the specific functions of the D1 receptor system.
The primary application of Nor-SCH-12679 maleate is therefore as a research tool to probe the function of the D1 dopamine receptor in preclinical models. It can be utilized in studies investigating:
-
The role of D1 receptors in motor control.
-
The involvement of D1 receptors in reward and addiction pathways.
-
The therapeutic potential of D1 receptor antagonism in psychiatric and neurological disorders.
Given the lack of specific binding affinity and functional potency data for this compound, researchers are advised to perform initial dose-response studies to determine the optimal concentration for their specific experimental setup. For comparative purposes, the well-characterized D1 antagonist, SCH-23390, exhibits high affinity for the D1 receptor, with reported Ki values in the low nanomolar range.
Data Presentation
As comprehensive quantitative data for this compound is not available in the reviewed literature, a data table for this specific compound cannot be provided. For reference, a table with representative data for the widely studied D1 antagonist, SCH-23390, is presented below.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| SCH-23390 | Dopamine D1 | Radioligand Binding ([³H]SCH-23390) | 0.34 | [2] |
| SCH-23390 | Dopamine D1 | Radioligand Binding ([³H]SCH-23390) | 1.2 | IUPHAR/BPS Guide to PHARMACOLOGY |
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the dopamine D1 receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]SCH-23390 (a selective D1 antagonist)
-
Receptor Source: Rat striatal membranes or cells expressing recombinant human D1 receptors
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: SCH-23390 (1 µM) or another suitable D1 antagonist
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat striatum or D1-expressing cells in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in binding buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Receptor membranes, [³H]SCH-23390, and binding buffer.
-
Non-specific Binding wells: Receptor membranes, [³H]SCH-23390, and 1 µM SCH-23390.
-
Test Compound wells: Receptor membranes, [³H]SCH-23390, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional cAMP Assay for Dopamine D1 Receptor Antagonism
This protocol outlines a method to assess the functional antagonist activity of this compound at the D1 receptor by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of this compound in blocking D1 receptor-mediated cAMP signaling.
Materials:
-
Test Compound: this compound
-
D1 Receptor Agonist: SKF-38393 or dopamine
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor
-
Cell Culture Medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate the D1-expressing cells in 96-well plates and grow to a suitable confluency.
-
Compound Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
In Vivo Assessment of D1 Antagonism on Locomotor Activity
This protocol is based on the methodology described by Breese et al. (1990) and is designed to evaluate the in vivo D1 antagonist effects of this compound.[1]
Objective: To determine if this compound can antagonize the hyperlocomotor activity induced by a D1 receptor agonist in rats.
Animals: Neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats. This lesioning procedure creates a supersensitive dopamine receptor state, making them a good model to study dopamine receptor pharmacology.
Materials:
-
Test Compound: this compound
-
D1 Receptor Agonist: SKF-38393 hydrochloride
-
Vehicle for drug administration (e.g., saline)
-
Locomotor activity chambers equipped with photobeam detectors
-
Data acquisition system
Procedure:
-
Acclimation: Acclimate the rats to the locomotor activity chambers for at least 30 minutes before drug administration.
-
Drug Administration:
-
Administer different doses of this compound (or vehicle) via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer a challenge dose of the D1 agonist SKF-38393 (e.g., 1-3 mg/kg, i.p.).
-
-
Locomotor Activity Recording: Immediately after the agonist injection, place the animals back into the activity chambers and record locomotor activity (e.g., beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis:
-
Quantify the total locomotor activity counts for each animal.
-
Compare the locomotor activity of the groups treated with this compound plus SKF-38393 to the group treated with vehicle plus SKF-38393.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant and dose-dependent reduction in agonist-induced locomotor activity.
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Locomotor Activity Experimental Workflow.
References
Troubleshooting & Optimization
Navigating Nor-SCH-12679 Maleate Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting solubility challenges encountered with Nor-SCH-12679 maleate, a D1-dopamine receptor antagonist. Below you will find frequently asked questions, detailed experimental protocols, and key technical data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For other common laboratory solvents, solubility can be more limited. It is recommended to start with DMSO to prepare a concentrated stock solution.
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer (e.g., PBS). What can I do?
A2: This is a common issue known as "salting out" or precipitation upon solvent change. Several strategies can be employed to mitigate this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent like ethanol in your final aqueous solution can help maintain solubility. However, always check for solvent compatibility with your experimental system.
-
pH adjustment: The solubility of maleate salts can be pH-dependent. The maleate salt may convert to its less soluble free base form at a higher pH. Maintaining a slightly acidic pH (e.g., below 7.0) in your final solution may improve stability.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help redissolve small amounts of precipitate. However, be cautious about the compound's stability at elevated temperatures.
Q3: What is the recommended storage condition for this compound in its solid form and in solution?
A3:
-
Solid Form: For long-term storage, it is recommended to keep the solid compound at -20°C.
-
In Solution: Stock solutions in DMSO should be stored at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution can be influenced by factors such as the solvent, pH, and storage temperature. As a general precaution for maleate salts, be mindful of the potential for conversion to the free base in neutral to alkaline aqueous solutions, which could affect its activity and solubility. It is best practice to prepare fresh dilutions from a frozen stock for each experiment.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions. |
| Water | Sparingly Soluble | Solubility is expected to be low. |
| Ethanol | Slightly Soluble | Can be used as a co-solvent. |
| PBS (pH 7.4) | Sparingly Soluble | Prone to precipitation from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture media)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the desired aqueous buffer to 37°C.
-
Add the required volume of the DMSO stock solution directly to the pre-warmed aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around, and ensure rapid mixing.
-
Immediately vortex the solution gently to ensure homogenous distribution and minimize localized high concentrations of DMSO that can trigger precipitation.
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, gentle warming and vortexing may help.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing Key Concepts
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the D1-dopamine receptor, which is antagonized by this compound.
Experimental Workflow for Preparing a Working Solution
This workflow provides a visual guide to the recommended procedure for diluting the DMSO stock solution to minimize precipitation.
Optimizing Nor-SCH-12679 Maleate Dosage for Behavioral Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Nor-SCH-12679 maleate for behavioral experiments. The following information is curated from available scientific literature to address common challenges and provide clear guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Dopamine D1 receptor.[1][2][3][4] Its primary mechanism of action is to block the signaling cascade initiated by the binding of dopamine to D1 receptors. This makes it a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, particularly in the context of behavior.
Q2: What are the common behavioral paradigms in which this compound is used?
This compound has been utilized in a range of behavioral studies in rodents to investigate its effects on:
-
Locomotor Activity: To study its role in spontaneous or drug-induced locomotion.
-
Drug Discrimination: To assess its ability to block the discriminative stimulus effects of other drugs, such as LSD.
-
Aggression: To investigate its influence on behaviors like shock-induced fighting.
-
Learning and Memory: To explore the role of D1 receptors in cognitive processes, such as in avoidance learning tasks.
Q3: What is a typical starting dose for this compound in rodent behavioral experiments?
Based on available literature, a common starting point for Nor-SCH-12679 (the free base form, which should be noted when preparing the maleate salt) in mice is in the range of 0.1 to 1.0 mg/kg administered intraperitoneally (i.p.). For rats, the dosage may vary, and it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and administer this compound?
This compound is typically dissolved in a vehicle such as saline or a small amount of a solubilizing agent like DMSO, which is then diluted in saline. The most common route of administration in the cited behavioral studies is intraperitoneal (i.p.) injection. It is essential to ensure the compound is fully dissolved and to administer a consistent volume to all animals. Always include a vehicle-treated control group in your experimental design.
Q5: What are some potential confounding factors to consider when using this compound?
-
Sedative Effects: At higher doses, Nor-SCH-12679 has been reported to potentially induce sedation, which could non-specifically affect performance in behavioral tasks.[5] It is crucial to assess locomotor activity to distinguish between specific effects on the behavior of interest and general motor impairment.
-
Specificity: While considered a selective D1 antagonist, it is good practice to be aware of potential off-target effects, especially at higher concentrations.
-
Pharmacokinetics: The timing of administration relative to the behavioral test is critical. The onset and duration of action should be considered when designing the experimental timeline.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable behavioral effect. | Dosage too low: The administered dose may be insufficient to achieve adequate D1 receptor occupancy. | Conduct a dose-response study, systematically increasing the dose to find the effective range. |
| Timing of administration: The behavioral test may be conducted outside the window of the drug's peak effect. | Perform a time-course experiment to determine the optimal pre-treatment interval. | |
| Poor solubility/bioavailability: The compound may not be fully dissolved or efficiently absorbed. | Ensure proper solubilization of the compound. Consider alternative vehicles or administration routes if necessary, though i.p. is most common. | |
| High variability in behavioral data. | Inconsistent drug administration: Variations in injection technique or volume can lead to inconsistent dosing. | Ensure all experimenters are well-trained in the administration technique and use calibrated equipment. |
| Individual differences in animal response: Biological variability can contribute to varied responses. | Increase the sample size per group to improve statistical power. | |
| Animals appear sedated or show motor impairment. | Dosage too high: The observed effect may be a non-specific sedative effect rather than a targeted antagonism of D1-mediated behavior. | Reduce the dosage. Conduct an open-field or rotarod test to assess locomotor activity and motor coordination at the doses used in your primary behavioral experiment.[5] |
| Unexpected or off-target effects observed. | Lack of receptor specificity at high doses: The compound may be interacting with other receptors at higher concentrations. | Use the lowest effective dose determined from your dose-response studies. Consider using another D1 antagonist with a different chemical structure to confirm the findings. |
Data Presentation
Nor-SCH-12679 Dosage in Behavioral Studies
| Behavioral Assay | Species | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference |
| Locomotor Activity (antagonism of menthol-induced ambulation) | Mouse | Not specified in abstract, full text required | i.p. | Attenuated the ambulation-promoting effect of menthol. | Umezu et al., 2003 |
| Shock-Induced Fighting | Rat | Dose-dependent reduction | i.p. | Reduced fighting behavior but also impaired locomotor activity. | Bean et al., 1978[5] |
| LSD Drug Discrimination | Rat | Not specified in abstract, full text required | Not specified | Yielded intermediate results in discriminating LSD from saline. | Winter, 1980 |
| Locomotor Activity (antagonism of D1 agonist) | Rat | Dose-dependent reduction | i.p. | Reduced locomotor activity induced by the D1 agonist SKF-38393. | Breese et al., 1990 |
| Avoidance Learning | Rat | Not specified in abstract, full text required | i.p. | Produced a deficit in avoidance responding. | Breese et al., 1990 |
Note: Specific dosages from some key studies were not available in the abstracts and require access to the full-text articles for complete information.
Experimental Protocols
General Protocol for a Dose-Response Study of this compound on Locomotor Activity
-
Animal Acclimation: Acclimate rodents to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to reduce stress.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline, or a small amount of DMSO followed by dilution in saline). Prepare serial dilutions to achieve the desired doses.
-
Experimental Groups: Assign animals randomly to different treatment groups:
-
Vehicle control
-
This compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.)
-
-
Administration: Administer the vehicle or the assigned dose of this compound via intraperitoneal (i.p.) injection.
-
Acclimation to Test Arena: Immediately after injection (or after a predetermined pre-treatment time), place each animal individually into the locomotor activity chamber for a habituation period (e.g., 30 minutes).
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different dose groups and the vehicle control.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
References
- 1. Frontiers | Not so Cool? Menthol’s discovered actions on the nicotinic receptor and its implications for nicotine addiction [frontiersin.org]
- 2. l-Menthol increases extracellular dopamine and c-Fos-like immunoreactivity in the dorsal striatum, and promotes ambulatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogenic drug interactions with neurotransmitter receptor binding sites in human cortex [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Nor-SCH-12679 maleate stability and degradation concerns
This technical support center provides guidance on the stability and potential degradation concerns for Nor-SCH-12679 maleate. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. The compound should be protected from light and moisture to prevent degradation.
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What are the signs of this compound degradation?
Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, degradation may be indicated by a change in color, precipitation, or the appearance of additional peaks during chromatographic analysis.
Q4: What solvents are recommended for dissolving this compound?
This compound is typically soluble in aqueous solutions. For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then further dilute it with the aqueous culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. Follow these troubleshooting steps to investigate potential stability issues.
Figure 1: Troubleshooting workflow for inconsistent experimental results.
Stability and Degradation
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general concerns for maleate salts in solution include the potential for isomerization and degradation of the maleate moiety itself. One study on chlorpheniramine maleate demonstrated that the maleate portion can degrade in aqueous solutions over time.[1]
Potential Degradation of the Maleate Moiety
The maleate counter-ion can potentially isomerize to fumarate or undergo other degradation reactions, especially under conditions of light exposure or non-neutral pH.
Figure 2: Potential degradation of the maleate moiety in solution.
General Stability Recommendations for Maleate Salts
The following table summarizes general stability considerations for pharmaceutical compounds formulated as maleate salts. These are general guidelines and may not be specific to this compound.
| Parameter | Recommendation | Rationale |
| pH | Maintain a neutral to slightly acidic pH for solutions. | Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of both the active pharmaceutical ingredient and the maleate counter-ion. Strong acids/alkalis are noted as incompatible materials for some maleate salts. |
| Temperature | Store solutions at low temperatures (-20°C to -80°C). | Lower temperatures slow down chemical degradation processes. |
| Light | Protect from light by using amber vials or covering containers with foil. | Photodegradation can occur, leading to the formation of impurities. |
| Oxidizing/Reducing Agents | Avoid contact with strong oxidizing or reducing agents. | These agents can chemically alter the compound, leading to loss of activity. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC-UV
This protocol provides a general method to assess the stability of this compound under specific experimental conditions.
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, water, phosphate-buffered saline)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Workflow:
Figure 3: Experimental workflow for stability assessment.
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Dispense aliquots of the stock solution into several autosampler vials.
-
Keep one vial for immediate analysis (T=0).
-
Place the remaining vials under the desired storage condition (e.g., in an incubator at 37°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate C18 column and mobile phase. The exact conditions may need to be optimized.
-
Inject the T=0 sample and record the chromatogram. Identify the peak corresponding to this compound and record its retention time and peak area.
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), retrieve a vial from the incubator, allow it to come to room temperature, and analyze it by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining compared to the T=0 sample using the following formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % remaining against time to visualize the degradation kinetics.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
This guide provides a starting point for addressing stability and degradation concerns related to this compound. For critical applications, it is always recommended to perform your own stability studies under your specific experimental conditions.
References
Avoiding off-target effects of Nor-SCH-12679 maleate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nor-SCH-12679 maleate, a dopamine D1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to potential off-target effects in your experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dopamine receptor antagonist.[1][2] Its primary mechanism of action is the blockade of the dopamine D1 receptor. The parent compound, SCH-12679, has been shown in vivo to antagonize the function of the D1-dopamine receptor subtype.[3]
Q2: What are the known or potential off-target effects of this compound?
Q3: How can I minimize the risk of observing off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired D1 receptor antagonism.
-
Employ appropriate controls: Include a negative control (vehicle) and, if possible, a structurally related but inactive compound.
-
Use orthogonal approaches: Confirm your findings using alternative methods, such as using a different D1 antagonist with a distinct chemical structure or employing genetic approaches like siRNA or CRISPR/Cas9 to knock down the D1 receptor.
Q4: What are the typical downstream signaling events following D1 receptor activation that would be blocked by this compound?
The dopamine D1 receptor is a Gs-coupled GPCR. Its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. This compound, as a D1 antagonist, is expected to block this signaling cascade.
Data Presentation: Selectivity Profile of a Representative D1 Antagonist
Since a detailed selectivity panel for this compound is not publicly available, the following table presents the binding affinities (Ki) of the structurally related and well-characterized D1 antagonist, SCH 23390, to illustrate the type of data researchers should seek when evaluating potential off-target effects.
| Receptor Target | Ki (nM) | Reference Compound |
| Dopamine D1 | 0.2 | SCH 23390[4][5] |
| Dopamine D5 | 0.3 | SCH 23390[4][5] |
| Serotonin 5-HT2C | 9.3 | SCH 23390[5] |
| Serotonin 5-HT2 | High Affinity | SCH 23390[4] |
| Serotonin 5-HT1C | High Affinity | SCH 23390[4] |
Experimental Protocols & Troubleshooting
To experimentally verify the on-target and potential off-target effects of this compound, the following protocols are recommended.
Radioligand Binding Assay to Determine Binding Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor and a panel of other potential off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D1 receptor or other target receptors.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-SCH 23390 for the D1 receptor), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high; insufficient washing. | Optimize radioligand concentration; increase the number of wash steps. |
| Poor signal-to-noise ratio | Low receptor expression in membranes; insufficient radioligand specific activity. | Use membranes with higher receptor density; use a radioligand with higher specific activity. |
| Inconsistent results | Incomplete equilibration; improper mixing. | Increase incubation time; ensure thorough mixing of reagents. |
Functional Assay: cAMP Measurement
Objective: To assess the functional antagonism of the dopamine D1 receptor by this compound by measuring its effect on agonist-induced cAMP production.
Methodology:
-
Cell Culture: Culture a cell line expressing the human dopamine D1 receptor.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: Stimulate the cells with a known D1 receptor agonist (e.g., SKF-38393) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its IC50 for the inhibition of the agonist-induced response.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No inhibition of cAMP production | Compound is inactive; D1 receptor is not functionally coupled to adenylyl cyclase in the cell line. | Verify compound integrity; use a different cell line with confirmed D1 receptor-Gs coupling. |
| High basal cAMP levels | Constitutive activity of the receptor. | Consider using an inverse agonist as a control; ensure assay conditions are optimized. |
| Variability between wells | Inconsistent cell numbers; pipetting errors. | Ensure accurate cell seeding and precise liquid handling. |
Functional Assay: β-Arrestin Recruitment Assay
Objective: To determine if this compound acts as an antagonist for D1 receptor-mediated β-arrestin recruitment, a key process in GPCR desensitization and signaling.
Methodology:
-
Cell Line: Use a cell line engineered to express the D1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or Promega NanoBiT systems).
-
Compound Incubation: Treat the cells with a range of concentrations of this compound.
-
Agonist Challenge: Add a D1 receptor agonist to stimulate the recruitment of β-arrestin to the receptor.
-
Signal Detection: Measure the signal (e.g., chemiluminescence or fluorescence) generated by the complementation of the protein fragments, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Calculate the inhibitory effect of this compound on agonist-stimulated β-arrestin recruitment and determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Weak signal window | Low receptor or β-arrestin expression; suboptimal agonist concentration. | Use a cell line with higher expression levels; optimize the agonist concentration. |
| Agonist-independent signal | Compound has agonist activity for β-arrestin recruitment. | Test the compound in the absence of agonist to determine its intrinsic activity. |
| Assay interference | Compound is autofluorescent or quenches the signal. | Run a counterscreen with the parental cell line lacking the receptor to identify compound-specific artifacts. |
Visualizations
The following diagrams illustrate key concepts and workflows for experiments with this compound.
References
- 1. This compound | 20049-44-9 [chemicalbook.com]
- 2. biocat.com [biocat.com]
- 3. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Nor-SCH-12679 Maleate and Related Benzazepine D1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nor-SCH-12679 maleate and other benzazepine-based dopamine D1 receptor antagonists. Due to the limited specific experimental data available for this compound, this guide incorporates information on the broader class of benzazepine D1 antagonists, with a focus on the well-characterized compound SCH-23390 as a reference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is presumed to act as a dopamine D1 receptor antagonist. This means it likely binds to the D1 receptor and competitively inhibits the binding of the endogenous ligand, dopamine. This action blocks the downstream signaling cascade typically initiated by dopamine binding.
Q2: What is the primary signaling pathway affected by D1 receptor antagonists?
A2: The canonical signaling pathway for the D1 receptor involves its coupling to the Gαs/olf G-protein. Activation of this G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). D1 receptor antagonists block this increase in cAMP. However, it is important to note that D1 receptor signaling can be complex and may also involve other pathways, such as Gq/PLC signaling and β-arrestin-mediated pathways. Variability in experimental results can sometimes be attributed to these non-canonical signaling events.
Q3: What are common in-vitro and in-vivo applications of D1 antagonists like SCH-12679?
A3: In-vitro, these compounds are used to study the role of the D1 receptor in cellular signaling, often by measuring changes in cAMP levels. In-vivo, they are utilized to investigate the physiological and behavioral roles of the D1 receptor, which is involved in processes such as locomotion, reward, and cognition. For instance, SCH-12679 has been evaluated for its effects on locomotor activity and aggressive behavior in rats.[1][2]
Q4: Are there known off-target effects for benzazepine-based D1 antagonists?
A4: While many benzazepine antagonists are highly selective for the D1 receptor, off-target effects are a possibility with any small molecule.[3][4][5] It is crucial to consider potential interactions with other receptors or cellular components, especially at higher concentrations. Strategies to mitigate off-target effects include using the lowest effective dose and employing structurally unrelated compounds with the same mechanism of action as controls.
Troubleshooting Guides
In-Vitro Assay Variability and Reproducibility
Problem: High variability or lack of reproducibility in cAMP assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling fidelity. |
| Inconsistent Agonist Concentration | Prepare fresh agonist stock solutions for each experiment. Use a consistent EC50 or EC80 concentration of the agonist to stimulate the receptor. |
| Antagonist Incubation Time | Optimize the pre-incubation time for this compound to ensure it reaches equilibrium with the receptor before agonist stimulation. |
| Assay Reagent Degradation | Ensure all assay reagents, including the antagonist, agonist, and detection reagents, are properly stored and have not expired. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP, which can lead to a reduced signal window.[6] |
In-Vivo Experiment Variability
Problem: Inconsistent behavioral or physiological responses in animal models.
| Potential Cause | Troubleshooting Steps |
| Drug Solubility and Stability | Ensure this compound is fully dissolved in the vehicle and that the solution is stable. Prepare fresh solutions for each experiment. |
| Route of Administration and Pharmacokinetics | The route of administration can significantly impact the bioavailability and time course of the drug's effect. Be consistent with the administration route and timing relative to the behavioral test. Benzazepines can have poor oral bioavailability due to first-pass metabolism.[7][8] |
| Dose-Response Relationship | Perform a dose-response study to identify the optimal dose for the desired effect. The effects of D1 antagonists can be dose-dependent.[1][9][10] |
| Animal Strain and Individual Differences | Be aware that different animal strains can exhibit varied responses to D1 antagonists.[11] Individual animal variability can be addressed through adequate sample sizes and appropriate statistical analysis. |
| Sedative Effects | At higher doses, some D1 antagonists may induce sedation, which can confound the interpretation of behavioral assays.[1] Monitor for general locomotor activity to assess for potential sedative effects. |
Experimental Protocols
General Protocol for a Competitive cAMP Assay
This protocol provides a general framework for assessing the antagonist activity of this compound at the D1 receptor.
-
Cell Culture: Plate cells expressing the D1 receptor (e.g., HEK293 or CHO cells) in a suitable multi-well plate and grow to 80-90% confluency.
-
Antagonist Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the diluted antagonist solutions to the wells. Incubate for a predetermined time (e.g., 20-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a D1 receptor agonist (e.g., dopamine or SKF-81297) to the wells. A concentration around the EC80 is often used to provide a sufficient window for observing antagonism.
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In-Vivo Behavioral Assessment: Locomotor Activity
This protocol is based on studies with the related compound SCH-12679.
-
Animals: Use male rats (e.g., Wistar strain) and allow them to acclimate to the housing and testing environment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Drug Administration: Administer the drug via the desired route (e.g., intraperitoneal injection) at various doses. Include a vehicle-only control group.
-
Behavioral Testing: Place the animals in an open-field apparatus and record their locomotor activity for a defined period. Automated tracking systems can be used to quantify parameters such as distance traveled, and time spent in different zones.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Quantitative Data
Due to the limited availability of specific data for this compound, the following table includes data for the parent compound SCH-12679 and the well-characterized D1 antagonist SCH-23390 for comparative purposes.
| Compound | Parameter | Value | Assay/Model | Reference |
| SCH-12679 | Behavioral Effect | Dose-dependent reduction in shock-induced fighting and locomotor activity | Rat model | [1] |
| SCH-12679 | D1 Antagonism | Antagonized locomotor activity induced by a D1 agonist (SKF-38393) | 6-OHDA-lesioned rat model | [2] |
| SCH-23390 | Ki | 1.4 nM | Radioligand binding assay | [7][8] |
| SCH-23390 | Behavioral Effect | Dose-related reduction in responding for food reinforcement (0.03-0.1 mg/kg) | Rat operant behavior model | [9] |
| SCH-23390 | Behavioral Effect | Reduced saccharin seeking at 10 µg/kg | Rat self-administration model | [12] |
Visualizations
Caption: Canonical D1 receptor signaling pathway and the inhibitory action of an antagonist.
Caption: General experimental workflow for in-vitro antagonist screening.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. Effects of benzazepine (Sch-12679) on shock-induced fighting and locomotor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The actions of SCH 23390, a D1 receptor antagonist, on operant and avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D1 and D2 Receptor Antagonism During Development Alters Later Behavior in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Nor-SCH-12679 maleate for in vivo injection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of Nor-SCH-12679 maleate for in vivo injections. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and a detailed experimental protocol to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the D1-like dopamine receptors. It is a chemical tool used in neuroscience research to investigate the roles of the dopamine D1 receptor in various physiological and pathological processes.
Q2: What is the primary challenge in preparing this compound for in vivo studies?
A2: The main challenge is its limited solubility in aqueous solutions commonly used for injections, such as saline or phosphate-buffered saline (PBS). This necessitates the use of co-solvents or specialized vehicle formulations to achieve a clear and stable solution suitable for administration to animals.
Q3: In which solvents is this compound known to be soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). However, for in vivo applications, it is crucial to use a vehicle that minimizes the concentration of DMSO to avoid potential toxicity and confounding effects on the experiment.
Q4: Can this compound be dissolved directly in saline?
A4: Direct dissolution in saline is challenging and generally not recommended due to the compound's low aqueous solubility. A clear solution at a concentration suitable for most in vivo studies is unlikely to be achieved with saline alone.
Q5: What are some common vehicle components used to dissolve poorly soluble compounds like this compound?
A5: Common components include co-solvents like DMSO and ethanol, solubility enhancers such as polyethylene glycols (e.g., PEG300, PEG400), surfactants like Tween-80, and complexing agents such as cyclodextrins (e.g., HP-β-CD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous buffer/saline | The compound's solubility limit has been exceeded. The initial concentration in the organic co-solvent (e.g., DMSO) may be too high. | 1. Reduce the initial concentration: Start with a lower concentration of this compound in the initial solvent. 2. Increase the proportion of co-solvents: Adjust the vehicle composition to include a higher percentage of solubility enhancers like PEG300. 3. Gentle warming: Warm the solution gently (to no more than 37°C) to aid dissolution, but be cautious of potential degradation. Always check for stability at this temperature. 4. pH adjustment: The pH of the final solution can influence the solubility of maleate salts. A slight adjustment of the pH of the aqueous component may improve solubility. |
| Cloudy or hazy solution after mixing | Incomplete dissolution or formation of a fine suspension. | 1. Sonication: Use a bath sonicator to provide energy for dissolution. 2. Vortexing: Vortex the solution vigorously between the addition of each vehicle component. 3. Extended mixing time: Allow more time for the compound to dissolve at each step. |
| Phase separation of the vehicle components | Immiscibility of the chosen solvents at the tested ratios. | 1. Adjust solvent ratios: Modify the proportions of the organic co-solvents and the aqueous phase. 2. Incorporate a surfactant: Add a surfactant like Tween-80 to improve the miscibility of the components. |
| Observed toxicity or adverse effects in animals | The vehicle itself may be causing toxicity, particularly at high concentrations of DMSO or other organic solvents. | 1. Minimize organic solvent concentration: Aim for the lowest possible concentration of DMSO or ethanol in the final formulation. A common target is less than 10% DMSO. 2. Conduct a vehicle-only control group: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the vehicle. 3. Consider alternative vehicles: Explore the use of cyclodextrins, which can enhance aqueous solubility with generally lower toxicity. |
Quantitative Data Summary
| Compound | Vehicle Composition | Achieved Concentration | Reference |
| SCH-23390 hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |
| SCH-23390 hydrochloride | Saline | Used for subcutaneous and intraperitoneal injections at low doses (e.g., 0.1 mg/kg) | [2] |
Detailed Experimental Protocol
This protocol is based on a method successfully used for the closely related D1 antagonist, SCH-23390 hydrochloride, and is a recommended starting point for this compound. It is crucial to perform a small-scale pilot test to confirm the solubility and stability of your specific batch of this compound in this vehicle before preparing a large batch.
Objective: To prepare a stock solution of this compound for in vivo injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Initial Dissolution in DMSO:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add a volume of DMSO to achieve a concentrated stock solution (e.g., 20.8 mg/mL, as a starting point based on the analog).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist if dissolution is slow.
-
-
Addition of PEG300:
-
To the DMSO solution, add PEG300. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would add 4 volumes of PEG300 for every 1 volume of DMSO.
-
Vortex the mixture until it is a clear and homogenous solution.
-
-
Addition of Tween-80:
-
Add Tween-80 to the DMSO/PEG300 mixture. Following the example ratio, this would be 0.5 volumes of Tween-80.
-
Vortex thoroughly to ensure complete mixing.
-
-
Final Dilution with Saline:
-
Slowly add the sterile saline to the organic mixture while vortexing. For the example ratio, this would be 4.5 volumes of saline.
-
Continue to vortex until the final solution is completely clear and homogenous.
-
-
Final Checks and Storage:
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If preparing for sterile administration, the final solution can be filtered through a 0.22 µm syringe filter. Note that this may cause some loss of the compound if it adsorbs to the filter material.
-
It is recommended to prepare this solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Visualizations
Experimental Workflow for Dissolution
References
Nor-SCH-12679 maleate long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of Nor-SCH-12679 maleate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to keep it at -20°C in a dry and dark environment. Following these conditions, the product is expected to be stable for over three years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C for long-term use (months) and at 0-4°C for short-term use (days to weeks).
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective antagonist of the dopamine D1-like receptors (D1 and D5). By binding to these receptors, it competitively blocks the action of dopamine, thereby inhibiting downstream signaling cascades.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in DMSO.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Conditions | Shelf Life |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark | > 3 years (if stored properly) |
| -20°C | Long-term (months to years) | Dry and dark | ||
| Stock Solution | 0 - 4°C | Short-term (days to weeks) | ||
| -20°C | Long-term (months) |
Troubleshooting Guide
Issue 1: No observable antagonist effect or weak activity in my assay.
-
Possible Cause 1: Incorrect concentration. The concentration of this compound may be too low to effectively compete with the agonist.
-
Solution: Increase the concentration range of the antagonist in your experiment.
-
-
Possible Cause 2: High agonist concentration. The concentration of the dopamine D1 receptor agonist may be too high, overwhelming the antagonist.
-
Solution: It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window for observing antagonism.
-
-
Possible Cause 3: Compound degradation. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Ensure the compound has been stored correctly according to the guidelines. Prepare fresh stock solutions if degradation is suspected.
-
-
Possible Cause 4: Low receptor expression. The cell line or tissue preparation may not express a sufficient number of D1 receptors.
-
Solution: Verify the expression level of dopamine D1 receptors in your experimental model.
-
Issue 2: High cytotoxicity observed in cell-based assays.
-
Possible Cause 1: Antagonist concentration is too high. High concentrations may lead to off-target effects and cellular toxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or AlamarBlue) to determine the maximum non-toxic concentration of this compound for your specific cell line. Adjust the concentration range in your functional assays accordingly.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.
-
Solution: Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your cells.
-
Issue 3: Inconsistent or non-reproducible results in animal studies.
-
Possible Cause 1: Effects on arousal and locomotion. D1 receptor antagonists, such as the structurally similar SCH-23390, can cause a gradual decline in arousal and spontaneous locomotion, which may be misinterpreted as a specific effect on the behavior being studied.[2]
-
Solution: Carefully monitor and quantify the animals' overall activity and arousal levels. Consider including control experiments to assess the compound's effect on locomotion and sedation. Handling the animal can transiently increase arousal and may reverse the behavioral effects of the antagonist.[2]
-
-
Possible Cause 2: Pharmacokinetics of the compound. The timing of administration and behavioral testing is crucial.
-
Solution: Conduct pilot studies to determine the optimal time window for observing the desired pharmacological effect after administration of this compound.
-
Experimental Protocols
In Vitro Dopamine D1 Receptor Antagonism Assay
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay measuring cAMP accumulation.
1. Cell Culture:
- Culture HEK293 cells stably expressing the human dopamine D1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.
3. Antagonist Treatment:
- Wash the cells with pre-warmed assay buffer.
- Add the diluted this compound solutions to the wells and incubate for 20-30 minutes at 37°C.
4. Agonist Stimulation:
- Add a D1 receptor agonist (e.g., SKF-81297) at a concentration equal to its EC80 to the wells containing the antagonist.
- Incubate for 15-20 minutes at 37°C.
5. cAMP Measurement:
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
6. Data Analysis:
- Calculate the percentage of inhibition of the agonist response at each concentration of this compound.
- Plot the concentration-response curve and determine the IC50 value.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Antagonism Assay
Caption: Workflow for determining the in vitro antagonist activity of this compound.
References
Technical Support Center: Nor-SCH-12679 Maleate & Related Compounds in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nor-SCH-12679 maleate and the closely related compound, SCH-12679, in preclinical research. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature predominantly refers to SCH-12679. "this compound" may represent a derivative, metabolite, or a less common nomenclature. The following information is based on studies conducted on SCH-12679 and should be considered relevant context for research involving related compounds.
Frequently Asked Questions (FAQs)
Q1: What is SCH-12679 and what is its primary mechanism of action in animal models?
SCH-12679 is a benzazepine compound that functions as a dopamine D1 receptor antagonist.[1] Its primary mechanism involves blocking the function of the D1 dopamine receptor subtype. This has been demonstrated in vivo where it antagonizes the effects of D1 dopamine agonists.[1]
Q2: We are observing a general decrease in animal activity after administering SCH-12679. Is this a known side effect?
Yes, this is a documented side effect. Studies in rats have shown that SCH-12679 can impair both locomotor behavior and performance on a rotorod test.[2] This suggests that the compound may have sedative effects, which could be a confounding factor in behavioral experiments.
Q3: Our study involves aggressive behavior models. What are the expected effects of SCH-12679?
SCH-12679 has been shown to reduce shock-induced fighting behavior in rats in a dose-dependent manner.[2] However, it is crucial to consider the potential sedative effects, as the reduction in aggression may be a secondary consequence of impaired motor activity.[2]
Q4: Does SCH-12679 have any effect on D2 dopamine receptors?
The available research indicates that SCH-12679 is selective for D1 receptors. Studies have shown that it does not alter the activity or behavioral responses induced by quinpirole, a D2-dopamine agonist, in 6-hydroxydopamine (6-OHDA)-lesioned rats.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected sedation or general motor impairment. | This is a known side effect of SCH-12679.[2] | - Conduct control experiments to quantify the sedative effects (e.g., open field test, rotorod).- Consider a dose-response study to find a therapeutic window with minimal sedation.- Compare with other D1 antagonists that may have a different side effect profile. |
| Variability in behavioral responses. | Differences in animal models (e.g., age, lesion status) can influence outcomes. | - Ensure consistent use of the specified animal model (e.g., neonatal-6-OHDA-lesioned rats for D1-specific behavioral assays).[1]- Carefully control for age and weight of the animals.- Verify the successful induction of any experimental lesions. |
| Difficulty replicating antagonism of D1 agonist effects. | - Incorrect dosage of SCH-12679 or the D1 agonist.- Timing of administration may not be optimal. | - Review and confirm the dosage calculations for both compounds based on literature.- Optimize the pretreatment time with SCH-12679 before administering the D1 agonist.- Ensure the D1 agonist (e.g., SKF-38393) is potent and administered correctly.[1] |
Quantitative Data Summary
Table 1: Effects of SCH-12679 on Behavior in Rats
| Behavioral Assay | Animal Model | Dose of SCH-12679 | Observed Effect | Reference |
| Shock-Induced Fighting | Rats | Dose-dependent | Reduction in fighting behavior | [2] |
| Locomotor Activity | Rats | Not specified | Impaired locomotor behavior | [2] |
| Rotorod Performance | Rats | Not specified | Impaired performance | [2] |
| SKF-38393-Induced Locomotor Activity | Neonatal-6-OHDA-lesioned rats | Dose-dependent | Reduction in locomotor activity | [1] |
| L-DOPA-Induced Self-Mutilation | Neonatal-6-OHDA-lesioned rats | Not specified | Antagonized self-mutilation behavior | [1] |
| Avoidance Responding | Unlesioned rats | Not specified | Produced a deficit in avoidance responding | [1] |
Experimental Protocols
1. Neonatal-6-OHDA Lesion Model for D1 Receptor Antagonism Studies
-
Objective: To create a supersensitive D1 receptor state to study the effects of D1 antagonists.
-
Procedure:
-
Neonatal rat pups are treated with 6-hydroxydopamine (6-OHDA).
-
This leads to a lesion of the dopamine pathways.
-
After a recovery period, the animals are used in behavioral assays.
-
-
Application: This model is used to assess the ability of compounds like SCH-12679 to block the effects of D1 agonists such as SKF-38393 on locomotor activity and other behaviors.[1]
2. Shock-Induced Fighting Paradigm
-
Objective: To assess the anti-aggressive properties of a compound.
-
Procedure:
-
Pairs of rats are placed in a chamber with a grid floor.
-
Brief electric shocks are delivered to the feet, which typically elicits aggressive posturing and fighting.
-
The frequency and duration of fighting behaviors are recorded.
-
-
Application: This method was used to demonstrate the dose-dependent reduction of aggressive behavior by SCH-12679.[2]
Visualizations
References
Technical Support Center: Improving the Efficacy of Nor-SCH-12679 Maleate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Nor-SCH-12679 maleate, a D1-dopamine receptor antagonist, in their experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a selective D1-dopamine receptor antagonist. Its mechanism of action involves blocking the binding of dopamine to the D1 receptor, thereby inhibiting the downstream signaling pathways typically activated by this receptor.[1][2][3][4][5] This makes it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. Stock solutions in DMSO can be stored at -20°C for short periods, though it is always advisable to prepare fresh solutions for critical experiments to avoid degradation.
Q3: Are there any known off-target effects for this compound?
A3: While this compound is characterized as a D1-dopamine receptor antagonist, like many pharmacological agents, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Its parent compound, SCH-23390, has been noted to have some affinity for other receptors, such as serotonin receptors. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Q4: How can I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration will depend on the specific experimental system (e.g., cell line, animal model) and the assay being performed. It is highly recommended to perform a dose-response curve to determine the effective concentration range for your specific application. This will help in identifying the concentration that gives the desired level of antagonism without causing cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing any antagonist effect, or the effect is weaker than expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment with a wide concentration range of this compound to determine the optimal inhibitory concentration. |
| High Agonist Concentration | If you are using a D1 receptor agonist to stimulate the system, its concentration might be too high, making it difficult for the antagonist to compete effectively. Try reducing the agonist concentration, ideally to its EC50 or EC80 value.[6] |
| Compound Degradation | Ensure that your this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh solutions from solid stock for critical experiments. |
| Low Receptor Expression | Verify the expression levels of the D1-dopamine receptor in your cell line or tissue model. Low receptor density can lead to a weak signal and an apparent lack of antagonist effect.[6] |
| Incorrect Assay Window | Optimize the timing of agonist and antagonist addition. Ensure that the pre-incubation time with the antagonist is sufficient to allow for receptor binding before adding the agonist. |
Issue 2: My results with this compound are not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize your cell culture procedures. Use cells from a consistent passage number, ensure similar confluency at the time of the experiment, and maintain consistent media composition. |
| Variability in Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from storing very dilute solutions. Use calibrated pipettes and ensure thorough mixing. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for both the antagonist and agonist across all experiments. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability or the assay readout. |
Issue 3: I am observing cytotoxicity in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| High Antagonist Concentration | High concentrations of this compound may induce off-target effects leading to cell death. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of the compound in your cell line. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is below the tolerance level of your specific cell line (typically <0.5%). |
| Prolonged Incubation | Long exposure times to the compound, even at non-toxic concentrations, can sometimes lead to cytotoxicity. Consider reducing the incubation time if the experimental design allows. |
Data Presentation
Table 1: In Vitro Efficacy of SCH-23390
| Parameter | Value | Assay Conditions |
| Ki (D1 Receptor) | 0.2 - 0.7 nM | Radioligand binding assays in rat striatal membranes |
| IC50 (Dopamine-stimulated adenylyl cyclase) | 5 - 10 nM | Inhibition of dopamine-stimulated cAMP accumulation in rat striatal homogenates |
Table 2: In Vivo Dosage of SCH-23390 in Rodent Models
| Animal Model | Dose Range | Route of Administration | Observed Effect |
| Rat | 0.01 - 1.0 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Blockade of dopamine D1 receptor-mediated behaviors (e.g., grooming, locomotion) |
| Mouse | 0.03 - 0.3 mg/kg | Intraperitoneal (i.p.) | Inhibition of stimulant-induced hyperlocomotion |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for D1 Receptor Antagonism
This protocol outlines a general procedure to measure the antagonistic effect of this compound on D1 receptor-mediated cyclic AMP (cAMP) production in a cell line expressing the human D1-dopamine receptor (e.g., HEK293-D1R).
Materials:
-
HEK293 cells stably expressing the human D1-dopamine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
D1 receptor agonist (e.g., Dopamine or SKF-81297)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed the HEK293-D1R cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations to be tested. Also, prepare a stock solution of the D1 agonist.
-
Antagonist Pre-incubation: Remove the cell culture medium from the wells and wash once with assay buffer. Add the different concentrations of this compound to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D1 agonist to the wells at a final concentration equal to its EC80 (the concentration that produces 80% of its maximal effect). This concentration should be predetermined in separate experiments. Do not add agonist to the basal control wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Protocol 2: In Vivo Assessment of D1 Receptor Antagonism on Locomotor Activity in Rodents
This protocol provides a general framework for evaluating the ability of this compound to block stimulant-induced hyperlocomotion in mice.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
This compound
-
Dopaminergic stimulant (e.g., cocaine or amphetamine)
-
Vehicle (e.g., saline or 0.5% Tween 80 in saline)
-
Open-field activity chambers equipped with infrared beams to track movement
Procedure:
-
Acclimation: Acclimate the mice to the animal facility for at least one week before the experiment. On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.
-
Habituation: Place each mouse in an individual open-field chamber and allow them to habituate for 30-60 minutes.
-
Drug Administration (Antagonist): Prepare this compound in the appropriate vehicle. Administer the desired dose of this compound (or vehicle for the control group) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to determine the effective dose.
-
Pre-treatment Period: Return the mice to their home cages or keep them in the activity chambers for a pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Drug Administration (Stimulant): Administer the dopaminergic stimulant (or vehicle) to the mice.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute time bins. Compare the activity of the group treated with the stimulant alone to the groups pre-treated with different doses of this compound. A significant reduction in stimulant-induced hyperlocomotion indicates D1 receptor antagonism.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway and Point of Antagonism.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: Nor-SCH-12679 Maleate Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Nor-SCH-12679 maleate.
Frequently Asked Questions (FAQs)
Q1: What are the typical specifications for this compound?
This compound is typically supplied with a purity of >98%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).[1][2] Key specifications are summarized in the table below.
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of the compound, it should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C in a dry and dark environment. For long-term storage (months to years), the compound should be stored at -20°C.[1]
Q3: What solvent should be used to dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q4: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage. These can include:
-
Starting materials and by-products: Residuals from the synthesis of the benzazepine core structure.
-
Reagents, ligands, and catalysts: Trace amounts of chemicals used during the synthesis.
-
Degradation products: Resulting from the breakdown of this compound due to factors like improper storage or handling. A potential area of degradation is the maleate moiety itself, which has been observed to degrade in other pharmaceutical maleate salts.
Q5: How can the purity of this compound be assessed?
The most common method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and identification of impurities.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that the compound has been stored correctly at the recommended temperature and protected from light. Prepare fresh solutions for analysis as prolonged storage in solution can lead to degradation. Consider performing a forced degradation study to identify potential degradation products.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Use high-purity solvents and clean laboratory equipment. Prepare a blank injection (solvent only) to check for background contamination.
-
-
Possible Cause 3: Impurities from the synthesis process.
-
Solution: If the purity is significantly lower than specified, contact the supplier and provide the batch number and analytical data.
-
Problem: The peak area of my compound is decreasing over time in solution.
-
Possible Cause: Instability of the compound in the chosen solvent.
-
Solution: Prepare fresh solutions immediately before use. If the experiment requires the solution to be stable for a longer period, conduct a stability study in different solvents to find the most suitable one. The maleate salt form can sometimes be susceptible to degradation in aqueous solutions.
-
Quantitative Data Summary
| Parameter | Specification | Source |
| Chemical Formula | C22H25NO6 | [3][4] |
| Molecular Weight | 399.44 | [3][4] |
| CAS Number | 20049-44-9 | [3][4] |
| Purity | >98% (by HPLC) | [1][2] |
| Appearance | Solid powder | [4] |
| Solubility | DMSO | [1] |
| Short-term Storage | 0 - 4 °C, dry and dark | [1] |
| Long-term Storage | -20 °C | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific HPLC system and column used.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Dimethyl sulfoxide (DMSO)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with orthophosphoric acid.
-
The mobile phase can be a gradient or isocratic mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A typical starting point could be a 50:50 (v/v) mixture of buffer and acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Sample Solution Preparation:
-
Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Phosphate buffer/acetonitrile mixture (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for Nor-SCH-12679)
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the area of the main peak and any impurity peaks.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
-
Protocol 2: Forced Degradation Study
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
Procedure:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Supplier | CAS 20049-44-9| AOBIOUS [aobious.com]
- 3. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 4. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Guide to D1 Antagonists: Nor-SCH-12679 maleate vs. SCH-23390
For researchers and professionals in drug development, the selection of a specific dopamine D1 receptor antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two such antagonists: Nor-SCH-12679 maleate and the well-characterized SCH-23390. While both are recognized as D1 antagonists, the available experimental data for each compound differs substantially, with SCH-23390 being extensively profiled and this compound having limited publicly available quantitative data.
Overview and Key Differences
A key pharmacological study on SCH-12679, a structurally related compound, revealed that while it demonstrates D1 antagonism in vivo, initial in vitro studies showed no direct action on the D1 receptor.[1] This suggests that SCH-12679 may function as a prodrug or have a more complex mechanism of action in a physiological environment.
Quantitative Data Comparison
Due to the limited availability of data for this compound, a direct quantitative comparison of binding affinities and functional potencies is not possible at this time. The following tables summarize the extensive data available for SCH-23390.
Table 1: In Vitro Binding Affinity (Ki) of SCH-23390 for Dopamine Receptors
| Compound | D1 (Ki, nM) | D5 (Ki, nM) |
| SCH-23390 | 0.2[1][2] | 0.3[1][2] |
Table 2: In Vitro Binding Affinity (Ki) of SCH-23390 for Serotonin Receptors (Off-Target Effects)
| Compound | 5-HT2 (Ki, nM) | 5-HT1C (Ki, nM) |
| SCH-23390 | High Affinity[1][2] | High Affinity[1] |
Note: While SCH-23390 binds with high affinity to 5-HT2 and 5-HT1C receptors in vitro, the doses required to elicit a response mediated by these receptors in vivo are significantly higher than those needed for a D1-mediated response.[1][2]
Table 3: In Vivo Characterization of D1 Antagonism
| Compound | In Vivo Model | Observed Effect | Reference |
| SCH-12679 | Neonatal-6-OHDA-lesioned rats | Dose-dependently reduced locomotor activity induced by the D1 agonist SKF-38393. | [1] |
| SCH-12679 | Neonatal-6-OHDA-lesioned rats | Antagonized self-mutilation behavior induced by L-dihydroxyphenylalanine, similar to SCH-23390. | [1] |
| SCH-23390 | Neonatal-6-OHDA-lesioned rats | Antagonized self-mutilation behavior induced by L-dihydroxyphenylalanine. | [1] |
| SCH-12679 | Unlesioned rats | Produced a deficit in avoidance responding, similar to SCH-23390. | [1] |
| SCH-23390 | Unlesioned rats | Produced a deficit in avoidance responding. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for characterizing D1 antagonists.
Experimental Protocols
Radioligand Binding Assay (for Ki determination of SCH-23390)
This protocol is a generalized procedure for determining the binding affinity of a compound for the D1 receptor using [3H]SCH-23390 as the radioligand.
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]SCH-23390 at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug (SCH-23390 for homologous competition or a test compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for functional antagonism)
This protocol outlines a method to assess the functional antagonism of the D1 receptor.
-
Cell Culture: Culture cells expressing the D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Add varying concentrations of the antagonist (SCH-23390 or this compound) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a D1 receptor agonist (e.g., dopamine or SKF-38393) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal and antagonist-only controls.
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Conclusion
SCH-23390 is a well-documented, potent, and selective D1/D5 receptor antagonist with a significant body of literature supporting its use in a wide range of in vitro and in vivo studies. Its pharmacological profile, including off-target effects, is thoroughly characterized.
This compound, while identified as a D1 antagonist, lacks the extensive public database of its counterpart. The available in vivo data for the related compound SCH-12679 suggests it effectively antagonizes D1 receptor-mediated behaviors, although its mechanism may be indirect. Researchers considering this compound should be aware of the limited in vitro data and may need to perform their own characterization studies to determine its suitability for their specific experimental needs. For studies requiring a well-defined and potent D1 antagonist with a predictable pharmacological profile, SCH-23390 remains the compound of choice based on the currently available scientific literature.
References
- 1. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. biocat.com [biocat.com]
A Comparative Analysis of Nor-SCH-12679 Maleate and Other Dopamine Antagonists for Preclinical Research
This guide provides a detailed comparison of Nor-SCH-12679 maleate with other prominent dopamine antagonists, namely the prototypical D1 antagonist SCH-23390, and the atypical antipsychotics haloperidol, clozapine, and risperidone. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is recognized as a dopamine D1 receptor antagonist. Its pharmacological profile is primarily understood through in vivo studies of its parent compound, SCH-12679. Research suggests that SCH-12679's selective D1 antagonist effects in living systems are attributable to its N-demethylated metabolite, Nor-SCH-12679. A pivotal study demonstrated that while SCH-12679 showed no direct action on D1 receptors in vitro, it effectively antagonized D1 receptor-mediated behaviors in vivo[1]. This indicates that Nor-SCH-12679 is likely the active pharmacological agent.
Comparative Pharmacological Profiles
Receptor Binding Affinities (Ki, nM)
| Receptor | Nor-SCH-12679 | SCH-23390 | Haloperidol | Clozapine | Risperidone |
| Dopamine D1 | In vivo antagonist activity | 0.2[2][3][4] | 251[5] | 130 | 240[6] |
| Dopamine D2 | Weak/Inactive (inferred from parent) | >5000 | 0.89[7] | 125[8] | 3.13[9] |
| Dopamine D3 | - | - | 4.6[7] | 240 | - |
| Dopamine D4 | - | - | 10[7] | 54[7] | 7.3[6] |
| Dopamine D5 | - | 0.3[2][3][4] | - | - | - |
| Serotonin 5-HT1A | - | - | 3600[7] | 140 | 420[6] |
| Serotonin 5-HT2A | - | High Affinity | 120[7] | 8.9[7] | 0.16[9] |
| Serotonin 5-HT2C | - | 9.3 (agonist)[3][10] | 4700[7] | 17 | 50[6] |
| Adrenergic α1 | - | - | - | - | 0.8[9] |
| Adrenergic α2 | - | - | - | - | 7.54[9] |
| Histamine H1 | - | - | - | - | 2.23[9] |
| Muscarinic M1 | - | - | - | 9.5 | >10,000[6] |
Signaling Pathways and Mechanisms of Action
Dopamine antagonists exert their effects by blocking dopamine receptors, thereby modulating downstream signaling cascades. D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors are coupled to different G-proteins and have opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of test compounds for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]SCH-23390 for D1, [3H]spiperone for D2)
-
Test compounds (Nor-SCH-12679, haloperidol, etc.)
-
Non-specific binding agent (e.g., excess unlabeled antagonist like cis(Z)-flupenthixol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or non-specific binding agent.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D1 Receptor Antagonism: A Comparative Guide for Nor-SCH-12679 Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the dopamine D1 receptor antagonism of Nor-SCH-12679 maleate. Due to the limited availability of public quantitative data for this compound, this guide utilizes the well-characterized and potent D1 receptor antagonist, SCH-23390, as a benchmark for comparison. The experimental protocols detailed herein are standard methodologies for assessing the binding affinity and functional activity of putative D1 receptor antagonists.
Executive Summary
Quantitative Data Comparison
A direct quantitative comparison is limited by the absence of published binding and functional potency data for this compound. The following table presents the established data for the comparator compound, SCH-23390.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Antagonism (IC₅₀) |
| This compound | D1 Dopamine Receptor | Data not available | Data not available |
| SCH-23390 | D1 Dopamine Receptor | 0.2 nM[1][2] | ~0.62 nM (as (+)-Butaclamol)[3] |
| D5 Dopamine Receptor | 0.3 nM[1][2] | ||
| 5-HT₂C Receptor | 9.3 nM[4] |
Experimental Protocols
To validate the D1 receptor antagonism of this compound, the following key experiments should be performed.
In Vitro Validation: Radioligand Binding Assay
This assay directly measures the affinity of a compound for the D1 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for the D1 dopamine receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D1 dopamine receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Utilize a suitable binding buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at pH 7.4.
-
Radioligand: Use a selective D1 receptor radioligand, such as [³H]-SCH-23390, at a concentration close to its Kₔ value (approximately 0.3-0.4 nM)[5].
-
Competition Assay: Incubate the cell membranes with the radioligand and varying concentrations of this compound or the comparator, SCH-23390.
-
Incubation: Allow the binding to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Validation: cAMP Functional Assay
This assay determines the functional consequence of receptor binding, specifically whether a compound acts as an antagonist by blocking agonist-induced signaling.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking D1 receptor-mediated cAMP production.
Methodology:
-
Cell Culture: Use a cell line expressing the human D1 receptor that is coupled to adenylyl cyclase (e.g., HEK293 or CHO cells).
-
Assay Medium: Perform the assay in a suitable buffer, such as HBSS or DMEM, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or SCH-23390 for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Stimulate the cells with a D1 receptor agonist, such as dopamine or SKF-81297, at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
cAMP Measurement: After a defined stimulation time (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
Data Analysis: Plot the agonist-induced cAMP levels against the concentration of the antagonist to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Validation: Agonist-Induced Locomotor Activity
This behavioral assay assesses the ability of an antagonist to block the physiological effects of a D1 receptor agonist in a whole animal model.
Objective: To determine if this compound can antagonize the hyperlocomotor effects of a D1 receptor agonist in rodents.
Methodology:
-
Animals: Use male Wistar rats or C57BL/6 mice.
-
Habituation: Habituate the animals to the locomotor activity chambers for at least 30-60 minutes before drug administration.
-
Antagonist Administration: Administer this compound or SCH-23390 via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the antagonist to distribute.
-
Agonist Challenge: Administer a D1 receptor agonist, such as SKF-81297 or SKF-38393, at a dose known to induce hyperlocomotion[6].
-
Locomotor Activity Monitoring: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of animals treated with the agonist alone to those pre-treated with the antagonist. A significant reduction in agonist-induced hyperactivity indicates D1 receptor antagonism.
Conclusion
While this compound is described as a D1 receptor antagonist, its detailed pharmacological profile requires empirical validation. By employing the standardized in vitro and in vivo experimental protocols outlined in this guide and comparing the results to the well-established D1 antagonist SCH-23390, researchers can effectively determine the binding affinity, functional potency, and in vivo efficacy of this compound. This systematic approach will provide the necessary data to confirm its mechanism of action and establish its potential as a tool for pharmacological research or as a therapeutic candidate.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulating dopamine D1 receptors increases the locomotor activity of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nor-SCH-12679 Maleate: A Comparative Guide to its Specificity and Selectivity for Dopamine Receptors
For researchers, scientists, and drug development professionals investigating the dopaminergic system, understanding the precise interaction of ligands with their receptors is paramount. This guide provides a comparative analysis of Nor-SCH-12679 maleate, a known dopamine D1 receptor antagonist, benchmarked against other key dopamine receptor ligands. Due to the limited availability of in vitro quantitative data for this compound, this comparison focuses on its established in vivo D1 antagonist profile against the more comprehensively characterized pharmacological profiles of SCH-23390, SKF-81297, and Haloperidol.
Executive Summary
Comparative Analysis of Dopamine Receptor Ligands
To contextualize the pharmacological profile of this compound, we compare it with three standard research compounds:
-
SCH-23390: A potent and selective D1-like receptor antagonist.[2][3][4][5]
-
SKF-81297: A potent and selective D1-like receptor agonist.[6][7]
-
Haloperidol: A typical antipsychotic with high affinity for D2-like receptors.
The following tables summarize the available quantitative data for these comparator compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Receptor Ligands
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | D1 Antagonist (in vivo) | Data not available | Data not available | Data not available | Data not available |
| SCH-23390 | 0.2[2][3] | >1000 | Data not available | Data not available | 0.3[2][3] |
| SKF-81297 | 15 (human), 1.99 (rat)[6] | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | Data not available | 0.89[8] | 4.6[8] | 10[8] | Data not available |
Data for this compound is qualitative, based on in vivo observations.[1]
Table 2: Comparative Functional Potencies (IC50/EC50, nM) of Dopamine Receptor Ligands
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Antagonist (in vivo) | Data not available | Data not available | Data not available | Data not available |
| SCH-23390 | IC50 = 4 (Ki)[9] | IC50 = 630[9] | Data not available | Data not available | Data not available |
| SKF-81297 | EC50 = 4.7 (cAMP)[6] | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | Data not available | IC50 = 1.5 (in vivo)[10] | Data not available | Data not available | Data not available |
Data for this compound is qualitative, based on in vivo observations.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to determine receptor specificity and selectivity, the following diagrams illustrate the canonical D1 dopamine receptor signaling pathway and a general experimental workflow.
References
- 1. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional evidence for selective dopamine D-1 receptor blockade by SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of neuroreceptors in living human brain. v. endogenous neurotransmitter inhibition of haloperidol binding in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dopamine D1 Receptor Antagonism: A Comparative Analysis of Pharmacological and Genetic Models
A detailed guide for researchers comparing the effects of dopamine D1 receptor blockade through the antagonist Nor-SCH-12679 maleate (and its more extensively studied analog SCH-23390) with genetic knockout of the D1 receptor (Drd1a-KO) on locomotor activity.
This guide provides a comprehensive comparison between pharmacological and genetic methods of studying the dopamine D1 receptor (D1R) system. By cross-validating the effects of the D1R antagonist, this compound (represented here by its well-characterized analog, SCH-23390), with data from Drd1a knockout (KO) mouse models, researchers can gain a more nuanced understanding of D1R function in modulating motor behavior. This comparison is crucial for validating pharmacological tools and interpreting data from genetic models.
Comparative Analysis of Locomotor Activity
The primary method for assessing the effects of D1R modulation on motor function is the open field test, which quantifies spontaneous locomotor activity. Both pharmacological blockade and genetic deletion of the D1R are expected to reduce locomotor activity, as the D1R is coupled to a stimulatory G-protein (Gαs/olf) that promotes neuronal activity.[1][2]
The following table summarizes representative quantitative data from studies assessing locomotor activity. It compares wild-type (WT) mice, Drd1a-KO mice, and WT mice treated with the D1R antagonist SCH-23390.
| Experimental Group | Treatment/Genotype | Key Locomotor Parameter | Outcome |
| Control | Wild-Type (WT) + Vehicle | Total Distance Traveled (cm) | Baseline Activity |
| Pharmacological Model | Wild-Type (WT) + SCH-23390 (0.01-0.1 mg/kg) | Total Distance Traveled (cm) | Dose-dependent decrease in locomotor activity |
| Genetic Model | Drd1a Knockout (KO) | Total Distance Traveled (cm) | Significantly reduced locomotor activity compared to WT |
Note: This table is a synthesis of findings where direct quantitative comparisons may not be available in a single publication. The effects of SCH-23390 and Drd1a-KO are consistently reported as reducing locomotor activity.
Experimental Protocols
Detailed and consistent experimental protocols are critical for the reproducibility of findings. Below are methodologies for the key experiments cited in this guide.
Pharmacological Study: SCH-23390 Administration and Open Field Test
Objective: To assess the effect of D1R antagonism on spontaneous locomotor activity in wild-type mice.
Materials:
-
Wild-type C57BL/6J mice (male, 8-12 weeks old)
-
SCH-23390
-
Vehicle (0.9% saline)
-
Open field apparatus (e.g., 50 x 50 x 50 cm chamber)
-
Video tracking software
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment. The lighting conditions should be kept consistent across all tests.[3]
-
Drug Administration: A solution of SCH-23390 is prepared in saline. Mice are administered a subcutaneous (SC) or intraperitoneal (IP) injection of either SCH-23390 (doses ranging from 0.01 to 0.1 mg/kg) or vehicle.[4]
-
Post-Injection Period: Following injection, mice are returned to their home cages for a 15-30 minute period to allow for drug absorption.
-
Open Field Test: Each mouse is placed individually into the center of the open field arena. Spontaneous activity is recorded for 30-60 minutes using an overhead camera and video tracking software.[5][6]
-
Data Analysis: The primary endpoint is the total distance traveled. Other parameters such as time spent in the center versus the periphery of the arena, and rearing frequency can also be analyzed.
-
Cleaning: The apparatus is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.[5]
Genetic Model Study: Open Field Test in Drd1a-KO Mice
Objective: To assess spontaneous locomotor activity in mice with a genetic deletion of the D1R.
Materials:
-
Drd1a-KO mice and wild-type (WT) littermate controls (male, 8-12 weeks old)
-
Open field apparatus (as above)
-
Video tracking software
Procedure:
-
Acclimation: Similar to the pharmacological study, mice are habituated to the testing room for at least 60 minutes.
-
Open Field Test: Each mouse (both Drd1a-KO and WT) is placed individually into the center of the open field arena. Their spontaneous activity is recorded for 30-60 minutes.
-
Data Analysis: The total distance traveled by Drd1a-KO mice is compared to that of their WT littermates.
-
Cleaning: The apparatus is cleaned with 70% ethanol between each trial.
Visualizing Pathways and Workflows
Understanding the underlying molecular signaling and the experimental process is facilitated by clear diagrams.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Caption: Workflow for Cross-Validation of Locomotor Effects.
References
- 1. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to Benzazepine Derivatives: Profiling Nor-SCH-12679 Maleate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nor-SCH-12679 maleate and other prominent benzazepine derivatives, a class of compounds known for their interaction with dopamine receptors. While detailed experimental data for this compound is limited in publicly accessible literature, this document compiles available information and contrasts it with well-characterized benzazepines to offer a valuable resource for research and development.
Introduction to Benzazepine Derivatives
Benzazepines are a class of chemical compounds featuring a fused benzene and azepine ring system. They have been extensively studied for their pharmacological activity, particularly as ligands for dopamine receptors. This has led to their investigation for a variety of neurological and psychiatric conditions. This guide will focus on the comparative pharmacology of several key benzazepine derivatives, with a particular interest in their activity at the D1 dopamine receptor.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and other key benzazepine derivatives. It is important to note the absence of specific in vitro binding and functional assay data for this compound in the public domain.
Table 1: Receptor Binding Affinities (Ki, nM) of Benzazepine Derivatives
| Compound | D1 | D5 | D2 | D3 | 5-HT2A | 5-HT2C | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| SCH-23390 | 0.2 | 0.3 | >2500 | >5000 | 1.8 | 9.3 | [1][2] |
| SCH-39166 (Ecopipam) | 1.2 | 2.0 | >1000 | >1000 | Data not available | Data not available | [3] |
| SKF-83959 | 1.18 | 7.56 | 920 | 399 | 88 | Data not available | [4] |
| Fenoldopam | High Affinity (D1-like) | Data not available | No significant affinity | Data not available | No significant affinity | No significant affinity | [5] |
Table 2: Functional Activity of Benzazepine Derivatives
| Compound | Primary Target | Functional Effect | Assay | Reference |
| This compound | D1 Receptor | Antagonist (in vivo) | Reduction of SKF-38393-induced locomotor activity | [6] |
| SCH-23390 | D1/D5 Receptors | Antagonist | Inhibition of dopamine-stimulated adenylyl cyclase | [7] |
| SKF-83959 | D1-like Receptors | Partial Agonist | Stimulation of adenylyl cyclase | [8] |
| Fenoldopam | D1-like Receptors | Agonist | Stimulation of adenylyl cyclase | [9] |
In-Depth Compound Profiles
This compound
This compound is identified as a dopamine D1 receptor antagonist.[10][11][12][13][14] In vivo studies have demonstrated its ability to antagonize the behavioral effects of the D1 agonist SKF-38393 in rats, providing evidence for its D1 receptor blocking activity.[6] However, to date, specific in vitro receptor binding affinities and functional potencies have not been reported in peer-reviewed literature. Its structural similarity to other benzazepine D1 antagonists suggests it likely shares a similar mechanism of action, though its selectivity profile remains uncharacterized.
SCH-23390
SCH-23390 is a highly potent and selective D1-like dopamine receptor antagonist, often considered a benchmark for this class of compounds.[1] It exhibits high affinity for both D1 and D5 receptors, with Ki values in the sub-nanomolar range.[1] Its selectivity for D1-like over D2-like receptors is excellent.[1] SCH-23390 also displays high affinity for 5-HT2A and 5-HT2C receptors, which may contribute to its overall pharmacological profile.[1][2] Functionally, it acts as a potent antagonist at D1 receptors, inhibiting dopamine-stimulated adenylyl cyclase activity.[7]
SKF-83959
SKF-83959 is a benzazepine derivative with a more complex pharmacological profile, often described as a D1-like receptor partial agonist.[4] It binds with high affinity to D1 and D5 receptors and has significantly lower affinity for D2 and D3 receptors.[4] Its functional activity has been a subject of some debate in the literature, with reports suggesting it may act as a biased agonist or even an antagonist in certain cellular contexts.[8][15]
Fenoldopam
Fenoldopam is a selective D1-like receptor agonist.[5] It is used clinically as a rapid-acting vasodilator for the management of severe hypertension.[16][17] Its mechanism of action involves the activation of peripheral D1 receptors, leading to vasodilation and increased renal blood flow.[9] Fenoldopam has no significant affinity for D2-like, alpha- or beta-adrenergic, or serotonin receptors.[5]
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and adenylyl cyclase functional assays.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of a test compound to a target receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Generic Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-SCH-23390 for D1 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 is determined by non-linear regression analysis of the competition binding data, and the Ki is calculated.
Adenylyl Cyclase Functional Assay
This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at Gs or Gi-coupled receptors, such as the D1 receptor.
Objective: To measure the effect of a test compound on the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Principle: D1 receptors are Gs-coupled, meaning their activation stimulates the enzyme adenylyl cyclase, which converts ATP to cAMP. Agonists will increase cAMP levels, while antagonists will block the increase in cAMP produced by an agonist.
Generic Protocol:
-
Cell Culture: Cells expressing the D1 receptor are cultured.
-
Compound Treatment: The cells are treated with the test compound alone (to test for agonist activity) or in the presence of a known D1 agonist (to test for antagonist activity).
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The benzazepine class of compounds offers a rich diversity of pharmacological profiles, primarily targeting dopamine receptors. While this compound is identified as a D1 receptor antagonist, the lack of detailed, publicly available in vitro data prevents a direct quantitative comparison with well-characterized analogs like SCH-23390. This guide consolidates the existing knowledge on key benzazepine derivatives, providing a framework for researchers to position Nor-SCH-12679 within this important chemical class and to guide future experimental investigations. The provided experimental protocols and pathway diagrams serve as a foundational resource for those working in the field of dopamine receptor pharmacology and drug discovery.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemfarms.com [chemfarms.com]
- 12. medkoo.com [medkoo.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. biocat.com [biocat.com]
- 15. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Fenoldopam: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Dopamine D1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of Nor-SCH-12679 maleate's mechanism of action as a dopamine D1 receptor antagonist. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this document focuses on a comparative analysis of well-characterized alternative D1 receptor antagonists: SCH-23390, SKF-83566, and LE-300. The provided experimental data for these alternatives will serve as a benchmark for the in vitro validation of novel D1 receptor antagonists.
Introduction to this compound
Comparative Analysis of Alternative D1 Receptor Antagonists
To understand the expected in vitro profile of a D1 receptor antagonist, we present data from three well-established compounds: SCH-23390, SKF-83566, and LE-300.
Table 1: Comparative Binding Affinities of D1 Receptor Antagonists
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| SCH-23390 | [³H]SCH-23390 | Rat Striatal Membranes | 0.2 (D1), 0.3 (D5) | [5] |
| SKF-83566 | Not Specified | Not Specified | 1-3 (D1) | |
| LE-300 | [³H]SCH-23390 | Recombinant Human D1 Receptors | 1.9 |
Table 2: Comparative Functional Antagonism of D1 Receptor Antagonists
| Compound | Functional Assay | Preparation | IC₅₀ / pA₂ | Reference |
| SCH-23390 | Dopamine-stimulated cAMP efflux | Rat Neostriatal Slices | pA₂ = 7.28 | |
| SKF-83566 | [³H]DA uptake (DAT inhibition) | LLc-PK cells expressing rat DAT | IC₅₀ = 5.7 µM | |
| LE-300 | SKF38393-induced cAMP accumulation | HEK293 cells expressing D1 receptors | Kᵢ = 25.9 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical dopamine D1 receptor signaling pathway and a typical experimental workflow for validating a D1 receptor antagonist.
Caption: Dopamine D1 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Binding Profile of Nor-SCH-12679 Maleate: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comparative analysis of the off-target binding profile of Nor-SCH-12679 maleate, a dopamine receptor antagonist, against other alternatives, supported by experimental data and detailed protocols.
Nor-SCH-12679 is recognized primarily as a dopamine D1 receptor antagonist. However, a comprehensive assessment of its binding to other receptors is crucial for a complete understanding of its pharmacological effects. This guide contrasts the binding profile of Nor-SCH-12679 with that of SB-277011A, a well-characterized selective dopamine D3 receptor antagonist, to highlight differences in selectivity and potential for off-target interactions.
Comparative Binding Affinity Profiles
The following tables summarize the available quantitative binding data (Ki values in nM) for this compound and the selective dopamine D3 receptor antagonist SB-277011A. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Subtype Binding Profile
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| SB-277011A | >10,000 | 1050[1] | 10[2] | >10,000 | >10,000 |
Table 2: Off-Target Binding Profile at Key Serotonin and Adrenergic Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | α2-adrenergic (Ki, nM) | β-adrenergic (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| SB-277011A | >10,000 | >5,200[2] | 5,000[2] | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The lack of comprehensive, publicly available off-target binding data for this compound is a critical consideration for researchers using this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of binding data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to determine the binding affinity and functional activity of compounds at G-protein coupled receptors (GPCRs).
Radioligand Displacement Binding Assay
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or native tissue).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Agonist (for antagonist testing).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound (and a known agonist if testing for antagonism) and GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[4][5][6]
-
Data Analysis: For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect). For antagonists, determine the IC50 and calculate the functional Ki.
Visualizing Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. SB 277011-A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nor-SCH-12679 Maleate and its Analogs in Dopamine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nor-SCH-12679 maleate and its analogs, focusing on their performance as dopamine receptor antagonists. The information presented herein is synthesized from various medicinal chemistry and pharmacology studies to aid in the rational design and development of novel therapeutic agents targeting the dopaminergic system.
This compound is a dopamine D1 receptor antagonist belonging to the benzazepine chemical class. Its parent compound, SCH-12679, has been noted for its in vivo antagonism of D1 dopamine receptors. The N-demethylated analog, Nor-SCH-12679, and related compounds have been explored to understand the structure-activity relationships (SAR) governing their affinity and selectivity for dopamine receptor subtypes.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional antagonist activities (IC50) of Nor-SCH-12679 and a selection of its structural analogs for the human dopamine D1 and D5 receptors. The data highlights the impact of substitutions on the benzazepine scaffold.
| Compound ID | R1 (N-substituent) | R2 (C7-substituent) | R3 (C8-substituent) | Phenyl (C1-substituent) | D1 Receptor Ki (nM) | D5 Receptor Ki (nM) | D1 Antagonist IC50 (nM) |
| Nor-SCH-12679 | H | OCH3 | OCH3 | Phenyl | - | - | - |
| SCH-12679 | CH3 | OCH3 | OCH3 | Phenyl | - | - | - |
| SCH-23390 | CH3 | Cl | OH | Phenyl | 0.2[1] | 0.3[1] | 1.5[1] |
| Analog 1 | H | Cl | OH | Phenyl | - | - | - |
| Analog 2 | CH3 | Cl | OH | 2'-chlorophenyl | 14[1][2] | - | 9.4[1] |
| Analog 3 | CH3 | Cl | OH | 2',6'-dichlorophenyl | - | - | - |
| Analog 4 | Allyl | Cl | OH | Phenyl | - | - | - |
| Analog 5 | H | Br | OH | Phenyl | - | - | - |
Note: A hyphen (-) indicates that specific data was not available in the reviewed literature. The data for SCH-23390, a prototypical D1 antagonist, is included for reference.
Structure-Activity Relationship Insights
The comparative data reveals several key structure-activity relationships for this class of benzazepine dopamine antagonists:
-
N-Substitution: The nature of the substituent on the benzazepine nitrogen (R1) significantly influences affinity and activity. While the N-methyl group (as in SCH-12679 and the highly potent SCH-23390) is generally favorable for high D1 receptor affinity, the N-unsubstituted analogs are also of interest for exploring the pharmacophore.[2]
-
Aromatic Ring A Substitution: Modifications at the C7 and C8 positions (R2 and R3) are critical. A halogen (e.g., chlorine or bromine) at the C7 position and a hydroxyl group at the C8 position, as seen in the potent antagonist SCH-23390 and its analogs, are key features for high affinity.[2]
-
C1-Phenyl Ring Substitution: Substitution on the C1-phenyl ring can modulate affinity and selectivity. For instance, the introduction of a chlorine atom at the 2'-position of the phenyl ring (Analog 2) results in a compound with notable D1 antagonist activity.[1][2] Interestingly, 2',6'-dichloro substitution has been shown to confer modest D5 versus D1 receptor selectivity in some analogs.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Nor-SCH-12679 and its analogs.
Radioligand Binding Assays for Dopamine D1 and D5 Receptors
This assay is used to determine the binding affinity (Ki) of the test compounds for dopamine D1 and D5 receptors.
Materials:
-
Membrane preparations from cells stably expressing human dopamine D1 or D5 receptors.
-
Radioligand: [3H]SCH-23390 (a high-affinity D1/D5 antagonist).
-
Non-specific binding determinant: A high concentration of a non-labeled D1/D5 antagonist (e.g., unlabeled SCH-23390 or butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Test compounds (Nor-SCH-12679 analogs) at various concentrations.
Procedure:
-
Incubate the cell membrane preparations with the radioligand ([3H]SCH-23390) and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding determinant.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonist Assay (cAMP Accumulation Assay)
This assay measures the ability of the test compounds to antagonize the dopamine D1 receptor-mediated stimulation of adenylyl cyclase, which results in the production of cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Dopamine (as the agonist).
-
Test compounds (Nor-SCH-12679 analogs) at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with various concentrations of the test compound (antagonist) for a specific period.
-
Dopamine (at a concentration that elicits a submaximal response, e.g., EC80) is then added to the wells to stimulate cAMP production.
-
The incubation with dopamine is carried out for a defined time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a cAMP assay kit according to the manufacturer's instructions.
-
The concentration of the test compound that inhibits 50% of the dopamine-stimulated cAMP production (IC50) is determined. This IC50 value represents the functional antagonist potency of the compound.[1]
Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Nor-SCH-12679 and its analogs.
References
Safety Operating Guide
Proper Disposal of Nor-SCH-12679 Maleate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Nor-SCH-12679 maleate, a D1-dopamine receptor antagonist, in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
This compound must be treated as a hazardous and pharmacologically active chemical waste. Disposal requires careful handling, segregation, and professional management in accordance with institutional and regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Key Disposal Principles
The disposal of laboratory chemicals is governed by a hierarchy of waste management principles aimed at maximizing safety and minimizing environmental impact.[2] The primary steps involve accurate identification, proper segregation, secure storage, clear labeling, and professional disposal.[3][4]
| Principle | Action | Rationale |
| Identification & Classification | Treat this compound as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EH&S) office for specific classification. | Ensures the material is handled under the correct protocols from the moment it is designated as waste.[1][3] |
| Segregation | Collect waste this compound in a dedicated, compatible container. Do not mix with other waste types, such as solvents or aqueous waste.[1][2][5] | Prevents dangerous chemical reactions and simplifies the disposal process.[4] |
| Containment & Storage | Use a suitable, leak-proof container with a secure lid. The container must be in good condition. Store in a designated, secure area away from incompatible materials.[1] | Prevents spills, leaks, and unauthorized access. Containers should be kept closed except when adding waste.[1][4] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), concentration, and the date of accumulation.[1][3] | Provides essential information for safe handling, transport, and disposal.[4] |
| Professional Disposal | Arrange for collection and disposal through your institution's licensed hazardous waste management program (typically the EH&S office).[3][4] | Ensures compliance with local, state, and federal regulations for hazardous and potentially controlled substances.[6][7] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure this compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
A chemical is considered waste when it is no longer intended for use.[1]
-
Solid Waste: Collect surplus or expired this compound powder in its original container if possible, or in a new, clearly labeled, and compatible container.
-
Solutions: Collect aqueous or solvent-based solutions containing this compound in a dedicated, sealed waste container. Do not mix with other chemical waste streams.[2]
-
Contaminated Labware: Glassware or plasticware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1][2] After triple-rinsing, the labware can typically be disposed of as regular trash, though institutional policies may vary.[1]
2. Packaging and Labeling:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Affix a "Hazardous Waste" label to the container.[1]
-
Complete the label with the following information:
-
Generator Information: Your name, laboratory, and contact details.
-
Contents: "this compound." Avoid abbreviations.[1] If in solution, list the solvent and approximate concentration.
-
Hazards: Indicate relevant hazards (e.g., Toxic, Pharmacologically Active).
-
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure secondary containment is used to catch any potential leaks.[1]
-
Keep the waste container closed at all times, except when adding waste.[1]
4. Disposal Request and Collection:
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1][6]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.[6]
-
Do not attempt to transport hazardous waste outside of the laboratory yourself. Trained personnel must handle collection and transport.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheet (SDS) for the chemical. Your Environmental Health & Safety (EH&S) department is the primary resource for compliance and safety information.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. youtube.com [youtube.com]
- 5. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Personal protective equipment for handling Nor-SCH-12679 maleate
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to personal protection is warranted. The primary routes of exposure to be controlled are inhalation of airborne particles and dermal contact.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | N95 or higher-rated respirator | Essential for handling the compound in its powdered form to prevent inhalation. |
| Lab Coat/Gown | Disposable, cuffed lab coat or gown | Protects skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Consult a physician if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Operational and Disposal Plans
Handling Procedures
Nor-SCH-12679 maleate should be handled in a designated area, such as a chemical fume hood or a glove box, to minimize exposure. When handling the solid compound, all efforts should be made to avoid generating dust.
Experimental Workflow for Handling this compound
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed container for hazardous chemical waste. Disposal should be carried out in accordance with local, state, and federal regulations. It is the shipper's responsibility to properly classify and label waste for transportation and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
